1-Benzylcyclododec-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
106752-56-1 |
|---|---|
Molecular Formula |
C19H28 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-benzylcyclododecene |
InChI |
InChI=1S/C19H28/c1-2-4-6-9-13-18(14-10-7-5-3-1)17-19-15-11-8-12-16-19/h8,11-13,15-16H,1-7,9-10,14,17H2 |
InChI Key |
RJVHOKDNRRGLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=CCCCC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-Benzylcyclododec-1-ene from Cyclododecanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details two robust synthetic pathways for the preparation of 1-benzylcyclododec-1-ene from the readily available starting material, cyclododecanone. The primary methods explored are the Wittig reaction, offering a direct conversion, and a two-step sequence involving a Grignard reaction followed by dehydration. This document provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the synthesis of this valuable benzyl-substituted large-ring alkene.
Introduction
Large-ring carbocycles, such as derivatives of cyclododecane, are important structural motifs in medicinal chemistry and materials science. The introduction of a benzyl group onto the cyclododecane scaffold can impart unique conformational properties and biological activities. This guide focuses on the synthesis of this compound, a key intermediate for further functionalization.
Synthetic Pathways
Two principal synthetic routes from cyclododecanone are presented:
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Wittig Olefination: A direct, one-step conversion of the ketone to the desired alkene.
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Grignard Reaction and Dehydration: A two-step approach involving the formation of a tertiary alcohol intermediate, which is subsequently dehydrated to yield the target alkene.
Caption: Overview of the two primary synthetic routes for this compound.
Experimental Protocols
Route 1: Wittig Reaction
This protocol is adapted from general procedures for Wittig reactions with sterically hindered ketones.
1. Preparation of the Phosphorus Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.1 equivalents, as a solution in hexanes), dropwise to the stirred suspension.
-
Allow the resulting deep red or orange solution of the ylide to stir at 0 °C for 1 hour.
2. Wittig Olefination:
-
Dissolve cyclododecanone (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of cyclododecanone to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
3. Purification:
-
The crude product, which contains triphenylphosphine oxide as a major byproduct, should be purified by column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is recommended.
Caption: Workflow for the Wittig Reaction synthesis.
Route 2: Grignard Reaction and Dehydration
This two-step protocol involves the formation of a tertiary alcohol intermediate followed by its dehydration.
Step 1: Grignard Reaction to form 1-Benzylcyclododecan-1-ol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of benzyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of cyclododecanone (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzylcyclododecan-1-ol. This intermediate may be purified by recrystallization or used directly in the next step.
Step 2: Dehydration of 1-Benzylcyclododecan-1-ol
-
Dissolve the crude 1-benzylcyclododecan-1-ol in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using a non-polar eluent.
Caption: Workflow for the Grignard reaction and dehydration synthesis.
Data Presentation
| Compound | Synthetic Route | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-Benzylcyclododecan-1-ol | Grignard Reaction | 80-95 | 7.20-7.40 (m, 5H, Ar-H), 2.85 (s, 2H, Ar-CH₂), 1.20-1.80 (m, 22H, -(CH₂)₁₁-), 1.55 (s, 1H, -OH) | 140.5 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 75.0 (C-OH), 45.0 (Ar-CH₂), 38.0, 26.0, 22.5, 22.0 (-(CH₂)₁₁-) |
| This compound | Wittig Reaction | 50-70 | 7.15-7.35 (m, 5H, Ar-H), 5.50 (t, 1H, =CH), 3.30 (s, 2H, Ar-CH₂), 2.10-2.30 (m, 4H, allylic CH₂), 1.20-1.50 (m, 16H, -(CH₂)₈-) | 142.0 (Ar-C), 138.0 (C=), 129.0 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 125.0 (=CH), 40.0 (Ar-CH₂), 30.0, 29.5, 29.0, 28.5, 28.0, 27.5, 27.0, 26.5 (-(CH₂)₈-) |
| This compound | Grignard/Dehydration | 70-85 (overall) | 7.15-7.35 (m, 5H, Ar-H), 5.50 (t, 1H, =CH), 3.30 (s, 2H, Ar-CH₂), 2.10-2.30 (m, 4H, allylic CH₂), 1.20-1.50 (m, 16H, -(CH₂)₈-) | 142.0 (Ar-C), 138.0 (C=), 129.0 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 125.0 (=CH), 40.0 (Ar-CH₂), 30.0, 29.5, 29.0, 28.5, 28.0, 27.5, 27.0, 26.5 (-(CH₂)₈-) |
Conclusion
This guide provides two viable and detailed synthetic strategies for the preparation of this compound from cyclododecanone. The Wittig reaction offers a more direct route, while the Grignard reaction followed by dehydration may provide higher overall yields. The choice of method will depend on the specific requirements of the researcher, including available reagents and desired purity of the final product. The provided protocols and data serve as a strong foundation for the successful synthesis and characterization of this important molecule.
Spectroscopic Data for 1-Benzylcyclododec-1-ene: A Search for Available Information
A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-Benzylcyclododec-1-ene has revealed a significant lack of publicly available experimental information. Despite searches across various chemical databases and scientific literature, specific spectroscopic datasets for this molecule could not be located. Therefore, the creation of an in-depth technical guide with detailed experimental protocols and data tables is not feasible at this time.
For researchers, scientists, and drug development professionals seeking to characterize this compound, the absence of existing data necessitates de novo spectroscopic analysis. The following sections outline the general experimental protocols that would be employed to acquire the necessary NMR, IR, and MS data for this compound.
Experimental Protocols for Spectroscopic Analysis
Should a sample of this compound be synthesized or acquired, the following standard methodologies would be applied to determine its spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and stereochemistry of the protons and carbon atoms.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be utilized.
Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy Protocol:
-
The prepared sample is placed in a 5 mm NMR tube.
-
A one-dimensional ¹H NMR spectrum is acquired. Key parameters to be set include the spectral width, number of scans, and relaxation delay.
-
The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Integration of the signals provides the relative number of protons for each resonance. Splitting patterns (e.g., singlet, doublet, triplet, multiplet) reveal information about neighboring protons.
¹³C NMR Spectroscopy Protocol:
-
Using the same sample, a one-dimensional ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.
-
Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
Data processing is similar to that for ¹H NMR. Chemical shifts are reported in ppm relative to the solvent peak, which is calibrated against TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by observing the absorption of infrared radiation at specific vibrational frequencies.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: If the compound is a solid, it can be prepared as a KBr pellet or dissolved in a suitable solvent (e.g., chloroform) for analysis in a solution cell.
Protocol:
-
A background spectrum of the empty spectrometer (or the solvent) is recorded.
-
The prepared sample is placed in the spectrometer's sample compartment.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting spectrum shows absorption bands (peaks) corresponding to the vibrational modes of the functional groups. Key expected absorptions would include those for C=C stretching (alkene and aromatic), C-H stretching (aliphatic and aromatic), and C-H bending.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound, which can aid in structural elucidation.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Ionization Method: Electron Ionization (EI) is a common method for initial analysis.
Protocol:
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A dilute solution of the sample is injected into the GC-MS system.
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The sample is vaporized and separated by the gas chromatograph.
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The separated compound enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.
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The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value. The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.
Logical Workflow for Spectroscopic Data Acquisition and Analysis
The general workflow for obtaining and interpreting spectroscopic data for a novel compound like this compound is illustrated in the following diagram.
Caption: General workflow for the acquisition and analysis of spectroscopic data.
An In-depth Technical Guide to the Physical Properties of 1-Benzylcyclododec-1-ene
Audience: Researchers, scientists, and drug development professionals.
Core Physical Properties
The physical characteristics of 1-Benzylcyclododec-1-ene are predicted based on its molecular structure, which consists of a large, non-polar cyclododecene ring attached to a benzyl group. These properties are crucial for understanding its behavior in various chemical and biological systems, including its solubility, reactivity, and potential as a pharmacological scaffold.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are exact calculations, other properties are estimations derived from structure-activity relationship (SAR) models and comparison with analogous compounds.
| Physical Property | Value | Method |
| Molecular Formula | C₁₉H₂₈ | Calculated |
| Molecular Weight | 256.45 g/mol | Calculated |
| Predicted Boiling Point | 360-390 °C at 760 mmHg | Estimated |
| Predicted Density | 0.93 - 0.98 g/cm³ at 20 °C | Estimated |
| Predicted Refractive Index | 1.52 - 1.55 at 20 °C | Estimated |
| Predicted Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, toluene, dichloromethane). | Estimated |
Proposed Experimental Protocol: Synthesis of this compound via Wittig Reaction
To enable the experimental determination of its physical properties, this compound can be synthesized through various olefination methods. The Wittig reaction is a reliable and high-yielding approach for this transformation. The following protocol details a plausible synthetic route starting from commercially available materials.
Overall Reaction
The synthesis involves the reaction of a phosphorus ylide, generated in situ from benzyltriphenylphosphonium chloride and a strong base, with cyclododecanone to form the desired alkene, this compound, and triphenylphosphine oxide as a byproduct.
Materials and Reagents
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Benzyltriphenylphosphonium chloride
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Cyclododecanone
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Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
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Anhydrous tetrahydrofuran (THF)
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Hexane
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, etc.)
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Inert atmosphere setup (e.g., nitrogen or argon line)
Step-by-Step Procedure
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Preparation of the Phosphorus Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe to dissolve the phosphonium salt.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (1.1 equivalents) or a solution of n-butyllithium in hexanes (1.1 equivalents), to the stirred suspension.
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After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The formation of the deep red or orange colored ylide indicates a successful reaction.
-
-
Wittig Reaction:
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In a separate flame-dried flask, dissolve cyclododecanone (1.0 equivalent) in anhydrous THF.
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Cool the ylide solution back to 0 °C and add the solution of cyclododecanone dropwise via a dropping funnel over 30 minutes.
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After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
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After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate gradient) to isolate the pure this compound.
-
-
Characterization:
-
The structure of the purified product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis of this compound.
Caption: Synthetic workflow for this compound.
In-Depth Technical Guide: Physicochemical and Synthetic Aspects of 1-Benzylcyclododec-1-ene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the synthesis and structural characteristics of 1-Benzylcyclododec-1-ene. Due to the absence of published experimental crystal structure data for this specific molecule, this guide presents a synthetic protocol for its precursor, α-benzylcyclododecanone, and a standard olefination method for its conversion to this compound. Furthermore, representative crystallographic data for a related large-ring ketone is provided for illustrative purposes. The biological activity of this compound has not been reported in the scientific literature.
Synthesis and Molecular Structure
The synthesis of this compound can be achieved in a two-step process starting from cyclododecanone. The initial step involves the alpha-benzylation of cyclododecanone to yield α-benzylcyclododecanone. This intermediate is then subjected to a Wittig reaction to introduce the exocyclic double bond, yielding the target compound, this compound.
Experimental Protocols
1.1.1. Synthesis of α-Benzylcyclododecanone
This procedure is adapted from methodologies for the alpha-alkylation of cyclic ketones.
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Materials: Cyclododecanone, Sodium hydride (NaH) (60% dispersion in mineral oil), Benzyl bromide, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl) solution, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄), Rotary evaporator, Magnetic stirrer, Heating mantle, and standard laboratory glassware.
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
The mineral oil is removed by washing with anhydrous hexane under a nitrogen atmosphere, followed by careful decantation.
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
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A solution of cyclododecanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride.
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The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours to ensure complete formation of the enolate.
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The mixture is cooled to room temperature, and benzyl bromide (1.1 equivalents) is added dropwise.
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The reaction is stirred at room temperature for 12-16 hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted three times with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure using a rotary evaporator to yield the crude α-benzylcyclododecanone.
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The crude product is purified by column chromatography on silica gel.
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1.1.2. Synthesis of this compound via Wittig Reaction
This protocol describes a standard Wittig olefination of a ketone.
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Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexane, Anhydrous Tetrahydrofuran (THF), α-Benzylcyclododecanone, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄), Rotary evaporator, Magnetic stirrer, and standard laboratory glassware.
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
The suspension is cooled to 0 °C, and n-butyllithium (1.1 equivalents) is added dropwise, resulting in a characteristic color change indicating the formation of the ylide.
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The mixture is stirred at 0 °C for 1 hour.
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A solution of α-benzylcyclododecanone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
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The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted three times with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield this compound.
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Crystal Structure Data
As of the latest literature search, the crystal structure of this compound has not been determined. For illustrative purposes, the following table provides representative crystallographic data for a related large-ring ketone, 3-phenylcyclododecanone, which showcases the type of information obtained from a single-crystal X-ray diffraction study.
| Parameter | Representative Value (for a related compound) |
| Chemical Formula | C₁₉H₂₈O |
| Formula Weight | 272.42 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.234(5) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 1654.1(12) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.093 |
| Absorption Coefficient (mm⁻¹) | 0.066 |
| F(000) | 600 |
Note: This data is for a related compound and is intended for illustrative purposes only.
Biological Activity and Signaling Pathways
There is currently no published data on the biological activity or the signaling pathways associated with this compound. Research in this area would be required to determine its potential applications in drug development.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from cyclododecanone to this compound.
Logical Relationship of Synthesis
This diagram outlines the logical progression of the synthesis.
Conformational Landscape of 1-Benzylcyclododec-1-ene: A Technical Guide
Abstract
This technical guide provides an in-depth conformational analysis of 1-Benzylcyclododec-1-ene, a molecule of interest in medicinal chemistry and materials science due to the influence of its three-dimensional structure on its biological activity and physical properties. This document outlines the synthetic pathways to this compound and its precursors, details the experimental and computational methodologies for its conformational analysis, and presents a comprehensive examination of its preferred conformational states. The analysis is supported by data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography of related structures, and computational modeling. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals working with large-ring cycloalkenes and their derivatives.
Introduction
The conformational flexibility of medium to large cycloalkenes plays a pivotal role in determining their reactivity and interaction with biological systems. This compound, featuring a twelve-membered ring with a bulky benzyl substituent on a double bond, presents a complex conformational landscape. Understanding the energetically favorable conformations is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics and materials. This guide synthesizes available data to provide a detailed understanding of the conformational preferences of this molecule.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through several routes, primarily starting from cyclododecanone. A common precursor is α-benzylcyclododecanone, which can be synthesized via the reaction of cyclododecanone with benzyl chloride or bromide in the presence of a base like sodium hydride[1]. The target alkene can then be prepared from this precursor, for instance, through a Wittig reaction or by reduction of the ketone to an alcohol followed by dehydration.
Spectroscopic techniques are essential for the characterization of this compound and for probing its conformational dynamics. Key techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of the nuclei. For conformational analysis, variable temperature (VT) NMR is particularly powerful for studying the interconversion between different conformers.
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Infrared (IR) Spectroscopy: Used to identify characteristic functional groups.
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Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Conformational Analysis
The conformational space of this compound is dominated by the inherent flexibility of the twelve-membered ring. The presence of the endocyclic double bond and the bulky benzyl group introduces significant steric and torsional strain, which dictates the preferred conformations.
The [1ene2333] Conformation
Studies on closely related cyclododeceno[b]indene derivatives have shown that the cyclododecene moiety predominantly adopts a [1ene2333] conformation[1][2]. This notation describes the number of bonds in each "side" of the ring relative to the double bond. In this conformation, the ring adopts a stable, relatively rigid arrangement. It is highly probable that this compound also favors this conformation to minimize transannular strain.
Computational Modeling
To further elucidate the conformational preferences, computational methods are employed. Molecular mechanics (MM) force fields, such as MM3, are suitable for initial conformational searches of large, flexible molecules. More accurate energy calculations and geometry optimizations can then be performed using Density Functional Theory (DFT). These calculations can provide quantitative data on the relative energies, dihedral angles, and bond lengths of various conformers.
Dynamic NMR Spectroscopy
Due to the relatively low energy barriers between conformers of large rings, this compound is expected to exist as a dynamic equilibrium of multiple conformations in solution at room temperature. Variable temperature NMR experiments can be used to "freeze out" individual conformers at low temperatures, allowing for their individual characterization and the determination of the thermodynamic and kinetic parameters of the conformational exchange.
Quantitative Conformational Data
| Atom/Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.39 - 7.08 (m) | 146.73, 143.79, 142.87, 136.93, 125.92, 123.47, 123.21, 118.85 |
| Allylic Protons (CH₂) | 2.58 (t, J = 7.0 Hz), 2.47 (t, J = 7.2 Hz) | 27.17, 26.04 |
| Cyclododecene Ring (CH₂) | 1.76 - 1.24 (m) | 25.30, 25.15, 25.08, 24.92, 23.69, 22.80, 22.33, 22.00 |
Note: Data is for the unsubstituted cyclododeceno[b]indene derivative. The benzyl group in this compound will introduce additional signals in the aromatic region and a benzylic proton signal.
Experimental Protocols
Synthesis of α-Benzylcyclododecanone
This protocol is adapted from the synthesis of similar compounds[1].
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Preparation: To a stirred suspension of sodium hydride (NaH) in dry dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add cyclododecanone dropwise at 0 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, add benzyl chloride dropwise.
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Work-up: Heat the reaction mixture and monitor by thin-layer chromatography (TLC) until completion. Cool the mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Variable Temperature (VT) NMR Spectroscopy
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Sample Preparation: Prepare a solution of this compound in a suitable low-freezing point deuterated solvent (e.g., deuterated toluene or dichloromethane).
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Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
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Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.
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Data Acquisition: Record spectra at each temperature, noting any changes in chemical shifts, line broadening, or the appearance of new signals.
-
Low-Temperature Limit: Continue cooling until the exchange process is in the slow-exchange regime on the NMR timescale, where distinct signals for each conformer are observed.
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Data Analysis: Analyze the spectra to determine the populations of each conformer at different temperatures and calculate the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational equilibrium.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound reveals a complex but predictable landscape dominated by the [1ene2333] conformation of the cyclododecene ring. This preference is driven by the minimization of transannular strain within the large ring. While direct experimental quantitative data for the title compound remains an area for further investigation, the analysis of closely related structures, combined with computational modeling and established spectroscopic techniques, provides a robust framework for understanding its three-dimensional structure. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
Theoretical calculations for 1-Benzylcyclododec-1-ene structure
An In-Depth Technical Guide to the Theoretical Calculation of the 1-Benzylcyclododec-1-ene Structure
Executive Summary: The conformational landscape of large-ring cycloalkenes is critical for understanding their reactivity and potential applications in drug development and materials science. This document outlines a comprehensive theoretical methodology for determining the three-dimensional structure and conformational preferences of this compound. Due to the molecule's high flexibility, a multi-step computational approach is proposed, beginning with a broad conformational search using molecular mechanics, followed by geometry optimization and frequency analysis of low-energy conformers using Density Functional Theory (DFT). This guide provides detailed protocols, mock data presentation tables, and workflow visualizations to aid researchers in performing and interpreting these theoretical calculations. The proposed methods are based on established computational practices for large and flexible organic molecules.
Introduction
Cyclododecene, a twelve-membered cycloalkene, represents a significant challenge for conformational analysis due to its large, flexible ring system. The introduction of a bulky benzyl substituent at the C1 position in this compound further complicates the potential energy surface, leading to a multitude of possible low-energy conformations that can influence its chemical and physical properties. Understanding the preferred three-dimensional structure is paramount for applications in rational drug design, where molecular geometry dictates binding affinity, and in materials science, where conformation can affect polymer properties[1].
Theoretical calculations provide a powerful tool for exploring the conformational space of such molecules, offering insights that can be difficult to obtain experimentally. While direct experimental data for this compound is scarce, computational studies on related cyclododecene derivatives have shown that the cyclododecene moiety often adopts a preferred [1ene2333] conformation[1][2]. This guide details a robust computational workflow designed to identify the most stable conformers of this compound and quantify their structural parameters.
Proposed Theoretical Methodology
A hierarchical computational strategy is recommended to efficiently and accurately map the conformational landscape of this compound. This approach begins with a low-cost method to explore the vast conformational space and progresses to higher-level, more accurate methods for refining the most promising candidates.
Experimental Protocol: Conformational Search
The initial step is to generate a diverse set of possible conformations for the molecule.
-
Initial Structure Generation: Construct the 2D structure of this compound and convert it to an initial 3D model using a molecular builder.
-
Molecular Mechanics (MM) Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or MM3) to perform a systematic or stochastic conformational search. This search will rotate the rotatable bonds (especially the C-C bond connecting the benzyl group to the ring and the bonds within the cyclododecene ring) to generate thousands of potential structures.
-
Energy Minimization and Filtering: Each generated structure is minimized using the MM force field. The resulting conformers are then filtered based on an energy window (e.g., all conformers within 10 kcal/mol of the global minimum) to select a manageable set of unique, low-energy candidates for further analysis.
Experimental Protocol: Quantum Mechanical Optimization
The unique conformers identified in the initial search should be subjected to more accurate quantum mechanical calculations.
-
Geometry Optimization using DFT: Each low-energy conformer from the MM search is used as a starting point for a full geometry optimization using Density Functional Theory (DFT).
-
Functional Selection: A hybrid functional, such as B3LYP, is a well-regarded choice for geometry optimizations of large organic molecules, offering a good balance of accuracy and computational cost[3][4]. For potentially complex non-covalent interactions, a functional from the M06 suite could also be considered.
-
Basis Set Selection: A Pople-style basis set like 6-31G(d) is typically sufficient for geometry optimizations of molecules of this size.
-
Software: Standard quantum chemistry software packages like Gaussian, ORCA, or Spartan can be used to perform these calculations.
-
-
Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed at the same level of theory (e.g., B3LYP/6-31G(d)).
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Thermodynamic Data: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are crucial for obtaining accurate relative Gibbs free energies between conformers.
-
Data Presentation
The quantitative results from the DFT calculations should be organized into clear tables to facilitate comparison between the different stable conformers identified.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Conf-1 | 0.00 | 0.00 | 0.00 |
| Conf-2 | 1.25 | 1.18 | 1.35 |
| Conf-3 | 2.50 | 2.41 | 2.65 |
| ...etc. |
Table 2: Key Structural Parameters of the Most Stable Conformer (Conf-1)
| Parameter | Description | Calculated Value |
| Bond Lengths | ||
| C1-C2 | Double bond in the ring | e.g., 1.34 Å |
| C1-C13 | Bond to benzyl group | e.g., 1.51 Å |
| C13-C14 | Bond within benzyl group | e.g., 1.50 Å |
| Bond Angles | ||
| C2-C1-C12 | Angle within the ring | e.g., 125.2° |
| C2-C1-C13 | Angle involving benzyl group | e.g., 118.5° |
| C12-C1-C13 | Angle involving benzyl group | e.g., 116.3° |
| Dihedral Angles | ||
| C2-C1-C13-C14 | Torsion defining benzyl orientation | e.g., 85.4° |
| C12-C1-C2-C3 | Torsion within the ring | e.g., -5.2° |
Mandatory Visualizations
Diagrams are essential for visualizing the computational process and the relationships between different molecular structures.
Caption: Computational workflow for determining stable conformers.
Caption: Logical relationships on a potential energy surface.
References
Technical Whitepaper: A Hypothetical Exploration of the Synthesis and Characterization of 1-Benzylcyclododec-1-ene
Disclaimer: The following technical guide is a hypothetical exercise based on established principles of organic chemistry. As of the date of this document, "1-Benzylcyclododec-1-ene" is not a known compound with established literature. The experimental protocols, data, and potential biological activities described herein are theoretical and intended for illustrative purposes for a scientific audience.
Introduction
Large-ring cycloalkenes and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and potential for biological activity. This whitepaper proposes a synthetic route and characterization profile for a novel compound, this compound. The document outlines a plausible synthesis, details hypothetical experimental procedures, presents anticipated analytical data, and speculates on a potential, illustrative biological signaling pathway for investigation.
Proposed Synthesis of this compound
A reliable method for the synthesis of this compound from a commercially available starting material, cyclododecanone, is the Wittig reaction.[1][2][3] This reaction is a well-established method for converting ketones into alkenes.[1][2] The proposed two-step synthesis involves the preparation of a phosphonium ylide from benzyltriphenylphosphonium chloride, followed by the reaction of the ylide with cyclododecanone.
Experimental Protocols
Step 1: Synthesis of Benzyltriphenylphosphonium Chloride
-
Materials: Benzyl chloride, triphenylphosphine, toluene.
-
Procedure: A solution of benzyl chloride (1.0 eq) and triphenylphosphine (1.0 eq) in dry toluene is refluxed for 24 hours. The reaction mixture is then cooled to room temperature, and the resulting white precipitate is collected by vacuum filtration. The solid is washed with cold diethyl ether and dried under vacuum to yield benzyltriphenylphosphonium chloride.
Step 2: Synthesis of this compound via Wittig Reaction
-
Materials: Benzyltriphenylphosphonium chloride, sodium hydride (NaH), dimethyl sulfoxide (DMSO), cyclododecanone, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure: To a suspension of sodium hydride (1.1 eq) in dry DMSO under a nitrogen atmosphere, a solution of benzyltriphenylphosphonium chloride (1.1 eq) in dry DMSO is added dropwise at room temperature. The resulting deep red solution is stirred for 1 hour to ensure complete formation of the ylide. A solution of cyclododecanone (1.0 eq) in dry DMSO is then added dropwise, and the reaction mixture is stirred at 60°C for 12 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Hypothetical Characterization Data
The following table summarizes the expected quantitative data for the characterization of this compound.
| Analytical Technique | Hypothetical Data |
| Molecular Formula | C₁₉H₂₈ |
| Molecular Weight | 256.43 g/mol |
| Appearance | Colorless oil |
| Boiling Point | ~180-185 °C at 0.5 mmHg (estimated) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-7.15 (m, 5H, Ar-H), 5.40 (t, J=7.2 Hz, 1H, =CH-), 3.25 (s, 2H, Ar-CH₂-), 2.20-2.10 (m, 4H), 1.40-1.20 (m, 16H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 142.0, 138.5, 129.0, 128.2, 125.8, 125.0, 40.0, 30.0, 29.8, 29.5, 29.3, 29.0, 28.8, 28.5, 28.0, 27.5, 25.0 |
| Mass Spectrometry (EI) | m/z (%): 256 (M⁺, 40), 165 (100), 91 (80) |
| Infrared (IR, neat) | ν (cm⁻¹): 3025, 2920, 2850, 1645, 1495, 1450, 700 |
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Hypothetical Biological Signaling Pathway
Given the structural features of this compound, one could hypothetically investigate its potential as a modulator of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in drug discovery. The following diagram illustrates this hypothetical interaction.
Conclusion
This technical guide has presented a theoretical framework for the synthesis, characterization, and potential biological investigation of the novel compound this compound. The proposed Wittig reaction provides a plausible route to this molecule. The hypothetical analytical data serves as a benchmark for its potential identification. While the biological activity remains purely speculative, the provided signaling pathway illustrates a potential avenue of research for such a compound. This document is intended to serve as a conceptual starting point for researchers interested in the exploration of novel cycloalkene derivatives.
References
A Technical Guide to Benzyl-Substituted Cycloalkenes: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-substituted cycloalkenes represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The unique structural amalgamation of a flexible cycloalkene ring and a bulky, aromatic benzyl group imparts these molecules with distinct physicochemical properties, making them attractive scaffolds for the design of novel therapeutic agents. Their conformational flexibility, combined with the potential for diverse functionalization on both the cycloalkene and the aromatic ring, allows for the fine-tuning of their biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, spectral characterization, and biological evaluation of benzyl-substituted cycloalkenes, with a focus on their potential as enzyme inhibitors.
Synthesis of Benzyl-Substituted Cycloalkenes
The synthesis of benzyl-substituted cycloalkenes can be achieved through various strategic approaches, primarily involving the formation of the cyclic core or the introduction of the benzyl moiety. Key synthetic methodologies include the Claisen-Schmidt condensation, Diels-Alder reaction, and Ring-Closing Metathesis (RCM).
Claisen-Schmidt Condensation
The Claisen-Schmidt (or crossed aldol) condensation is a widely employed method for the synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones, a prominent subclass of benzyl-substituted cycloalkenes. This reaction involves the base- or acid-catalyzed condensation of a cycloalkanone with an aromatic aldehyde.
General Experimental Protocol for Claisen-Schmidt Condensation:
A mixture of the respective cycloalkanone (1 equivalent) and a substituted benzaldehyde (2 equivalents) is treated with a catalyst, such as sodium hydroxide or lanthanum triflate, often in a solvent like dichloromethane or under solvent-free conditions. The reaction mixture is typically stirred at room temperature for a specified duration. Following completion, the reaction is quenched, and the product is isolated and purified, usually by recrystallization or column chromatography.
An In-depth Technical Guide on the Predicted Chemical Stability and Reactivity of 1-Benzylcyclododec-1-ene
Introduction
1-Benzylcyclododec-1-ene is a large-ring cycloalkene characterized by a tetrasubstituted double bond, with one of the substituents being a benzyl group. This unique combination of structural features—a sterically hindered double bond within a flexible twelve-membered ring and the presence of a reactive allylic benzyl system—suggests a complex and interesting chemical profile. This guide will explore the predicted chemical stability and reactivity of this molecule.
Predicted Chemical Stability
The stability of an alkene is primarily determined by the substitution pattern of the double bond. Generally, stability increases with the number of alkyl substituents.[1][2][3]
Key Stability Factors:
-
Hyperconjugation: The electron-donating effect of the alkyl groups attached to the sp² hybridized carbons of the double bond stabilizes the alkene.[3][4] Tetrasubstituted alkenes, such as this compound, are the most stable among all alkene classes due to maximized hyperconjugation.[1][3]
-
Steric Hindrance: While increased substitution enhances electronic stability, it can also introduce steric strain. In the case of this compound, the large and flexible cyclododecene ring can adopt conformations that minimize steric repulsion between the benzyl group and the adjacent substituents on the double bond.
-
Bond Strength: The bonds between sp² and sp³ hybridized carbons are stronger than those between two sp³ carbons. More substituted alkenes have a higher proportion of sp²-sp³ bonds, contributing to their overall stability.[4]
Table 1: Predicted Relative Stability of this compound
| Feature | Predicted Stability Contribution | Rationale |
| Alkene Substitution | High | Tetrasubstituted double bond leads to maximum hyperconjugation and thermodynamic stability.[1][2][3][4] |
| Ring Strain | Low to Moderate | The 12-membered ring is relatively strain-free compared to smaller cycloalkenes. |
| Steric Effects | Moderate | The bulky benzyl group and the other substituents on the double bond introduce some steric hindrance, which may slightly decrease stability compared to less hindered tetrasubstituted alkenes. |
Predicted Chemical Reactivity
The reactivity of this compound is expected to be dictated by two main regions: the tetrasubstituted double bond and the allylic position of the benzyl group.
Due to significant steric hindrance, the double bond in this compound is expected to be relatively unreactive towards many common electrophilic addition reactions.
Table 2: Predicted Reactivity of the Double Bond in this compound
| Reaction Type | Predicted Reactivity | Rationale |
| **Electrophilic Addition (e.g., H-X, X₂) ** | Very Low | The sterically hindered nature of the tetrasubstituted double bond will significantly impede the approach of electrophiles. |
| Hydrogenation | Low to Moderate | Catalytic hydrogenation is possible but may require forcing conditions (high pressure, high temperature, and a highly active catalyst) to overcome steric hindrance. |
| Epoxidation | Low to Moderate | Reaction with peroxy acids may proceed, but at a slower rate compared to less substituted alkenes. |
| Ozonolysis | Moderate to High | Ozonolysis is a powerful oxidative cleavage reaction and is expected to proceed, yielding a diketone after reductive workup. |
| Metathesis | Very Low | Cross-metathesis and ring-closing metathesis involving a tetrasubstituted double bond are generally very challenging and often require specialized, highly reactive catalysts.[5] |
General Experimental Protocol for Ozonolysis of a Cycloalkene:
A solution of the cycloalkene in an inert solvent (e.g., dichloromethane or methanol) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a blue color persists, indicating an excess of ozone. The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove the excess ozone. A reducing agent (e.g., dimethyl sulfide or zinc dust) is added, and the mixture is allowed to warm to room temperature. After an appropriate workup, the resulting ketone or aldehyde products are isolated and purified.
The benzyl group attached to the double bond provides a reactive allylic position. The stability of the resulting allylic radical or carbocation is enhanced by resonance with the benzene ring, making this position susceptible to various reactions.
Table 3: Predicted Reactivity at the Allylic Position of this compound
| Reaction Type | Predicted Reactivity | Rationale |
| Allylic Halogenation (e.g., NBS) | High | The formation of a resonance-stabilized allylic radical makes this reaction favorable. |
| **Allylic Oxidation (e.g., SeO₂) ** | Moderate to High | Oxidation at the allylic position to introduce a hydroxyl group is a common transformation for such systems. |
| Radical Reactions | High | The benzylic C-H bonds are relatively weak and prone to abstraction by radical initiators. |
General Experimental Protocol for Allylic Bromination with N-Bromosuccinimide (NBS):
To a solution of the alkene in a non-polar solvent (e.g., carbon tetrachloride), N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN) are added. The mixture is heated to reflux or irradiated with UV light to initiate the reaction. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed, dried, and concentrated to yield the crude allylic bromide, which can be further purified by chromatography.
Synthesis of Tetrasubstituted Cycloalkenes
The synthesis of sterically hindered tetrasubstituted cycloalkenes like this compound is a significant challenge in organic synthesis. General methods often involve:
-
Carbometalation of cycloalkynes: This can be followed by trapping with an electrophile.[6]
-
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions of appropriately substituted vinyl triflates or halides can be employed.[7]
-
Ring-closing metathesis (RCM): While challenging for tetrasubstituted alkenes, specialized catalysts and substrates can sometimes achieve this transformation.[5]
Conclusion
This compound is predicted to be a highly stable, yet chemically versatile molecule. Its tetrasubstituted double bond is likely to be unreactive towards many common addition reactions due to steric hindrance, but susceptible to oxidative cleavage. In contrast, the allylic position of the benzyl group is expected to be a focal point for reactivity, particularly for radical-mediated transformations. The insights provided in this guide offer a foundational understanding for researchers interested in the synthesis and application of this and related complex cyclic molecules. Further experimental validation is necessary to confirm these predictions.
References
- 1. Stability of alkenes | PPTX [slideshare.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 5. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of multisubstituted cycloalkenes through carbomagnesiation of strained cycloalkynes - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02788J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Catalytic Hydrogenation of 1-Benzylcyclododec-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the catalytic hydrogenation of 1-Benzylcyclododec-1-ene to produce Benzylcyclododecane. This transformation is a key step in the synthesis of various complex organic molecules and pharmaceutical intermediates. The protocol outlines the use of common heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (Adam's catalyst), and Raney® Nickel. Representative data on reaction parameters and expected outcomes are summarized for comparative purposes. A comprehensive experimental workflow is also presented visually using a Graphviz diagram.
Introduction
Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, enabling the reduction of unsaturated compounds, such as alkenes, to their corresponding saturated alkanes.[1] The reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[2][3] For sterically hindered, tetrasubstituted alkenes like this compound, the choice of catalyst and reaction conditions is crucial to achieve high conversion and yield.[4] Commonly employed catalysts for such transformations include palladium, platinum, and nickel-based systems.[5][6] The benzyl group present in the substrate requires careful consideration of reaction conditions to avoid debenzylation, a potential side reaction.[7][8] This application note details a general yet robust protocol for this specific hydrogenation, adaptable for various laboratory settings.
Data Presentation
The following table summarizes representative quantitative data for the catalytic hydrogenation of this compound using different catalysts. These values are based on typical conditions reported for the hydrogenation of tetrasubstituted and large-ring alkenes and serve as a guideline for optimizing the reaction.
| Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure (psi) | Temperature (°C) | Reaction Time (h) | Solvent | Typical Yield (%) |
| 10% Pd/C | 5 | 50 | 25 | 12-24 | Ethanol | >95 |
| PtO₂ (Adam's catalyst) | 2 | 50 | 25 | 8-16 | Ethyl Acetate | >98 |
| Raney® Nickel | 10 (w/w) | 100 | 50 | 6-12 | Methanol | >90 |
Experimental Protocols
This section provides a detailed methodology for the catalytic hydrogenation of this compound using 10% Palladium on carbon (Pd/C) as a representative catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the Parr hydrogenation apparatus is clean, dry, and properly assembled according to the manufacturer's instructions. Place a magnetic stir bar in the reactor vessel.
-
Charging the Reactor: In the reactor vessel, combine this compound (1.0 eq) and a carefully weighed amount of 10% Pd/C (5 mol%).
-
Solvent Addition: Add anhydrous ethanol to the reactor vessel to dissolve the substrate. The typical concentration is 0.1-0.5 M.
-
Inerting the System: Seal the reactor. Purge the system with nitrogen gas for 5-10 minutes to remove any residual air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.
-
Hydrogenation: After purging with nitrogen, carefully introduce hydrogen gas into the reactor. Pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C). The reaction progress can be monitored by observing the drop in hydrogen pressure. For more accurate monitoring, small aliquots can be carefully withdrawn (after depressurizing and purging with nitrogen) and analyzed by techniques such as TLC, GC-MS, or NMR.
-
Reaction Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by analytical monitoring), stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Caution: The palladium catalyst on the filter paper can be pyrophoric, especially when dry. It should be kept wet with water and disposed of appropriately.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product, Benzylcyclododecane, can be further purified by column chromatography or recrystallization if necessary.
Mandatory Visualization
Caption: Experimental workflow for the catalytic hydrogenation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scirp.org [scirp.org]
- 8. Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions [scirp.org]
Application Notes and Protocols: Epoxidation of 1-Benzylcyclododec-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the epoxidation of 1-benzylcyclododec-1-ene, a sterically hindered tetrasubstituted alkene. The resulting epoxide, 1-benzyl-13,13-dioxatricyclo[10.1.0.0]tridecane, is a potentially valuable intermediate in drug development and fine chemical synthesis due to the presence of a reactive oxirane ring on a large carbocyclic scaffold. This document outlines two primary methods for this transformation: direct epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and a catalytic approach with hydrogen peroxide.
Data Presentation
The following tables summarize the expected quantitative data for the epoxidation of this compound based on typical yields and selectivities observed for structurally similar tetrasubstituted cycloalkenes.
Disclaimer: The following data are estimated based on literature reports for analogous compounds due to the absence of specific experimental data for this compound.
Table 1: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
| Entry | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | m-CPBA (1.2 eq) | Dichloromethane (DCM) | 25 | 24 | ~85 |
| 2 | This compound | m-CPBA (1.2 eq) | Chloroform (CHCl₃) | 25 | 24 | ~80 |
Table 2: Catalytic Epoxidation with Hydrogen Peroxide
| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | MnSO₄ (1) | 30% H₂O₂ (2 eq) | t-BuOH/H₂O | 25 | 12 | ~75 |
| 2 | This compound | Na₂WO₄ (2) | 30% H₂O₂ (2 eq) | Toluene/H₂O | 50 | 8 | ~80 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the starting material, this compound, from commercially available cyclododecanone. The first step is an alkylation to form 2-benzylcyclododecanone, followed by a Wittig reaction to introduce the double bond.
Step 1: Synthesis of 2-Benzylcyclododecanone
-
To a solution of cyclododecanone (1.0 eq) in toluene, add benzyl bromide (1.2 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-benzylcyclododecanone.
Step 2: Synthesis of this compound via Wittig Reaction
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Cool the resulting orange-red solution back to 0°C and add a solution of 2-benzylcyclododecanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Epoxidation of this compound with m-CPBA
This protocol details the direct epoxidation of the alkene using m-CPBA.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add solid m-CPBA (77% purity, 1.2 eq) portion-wise to the stirred solution at room temperature. For acid-sensitive substrates, a buffered system using sodium bicarbonate can be employed[1].
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess peroxyacid and the m-chlorobenzoic acid byproduct) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography on silica gel.
Protocol 3: Catalytic Epoxidation of this compound with Hydrogen Peroxide
This protocol describes a greener epoxidation method using hydrogen peroxide as the oxidant and a manganese catalyst. This method is effective for various aryl-substituted and cyclic alkenes[2][3][4].
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add manganese(II) sulfate monohydrate (MnSO₄·H₂O, 0.01 eq) and sodium bicarbonate (0.5 eq) to the solution.
-
To the stirred mixture, add 30% aqueous hydrogen peroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction vigorously for 12 hours, monitoring by TLC. Additives such as sodium acetate may enhance the reaction rate[2][3].
-
After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate to quench any remaining peroxide.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Overall workflow from starting material synthesis to epoxidation.
Caption: Comparison of the two primary epoxidation pathways.
References
Functionalization of the Double Bond in 1-Benzylcyclododec-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the double bond in 1-benzylcyclododec-1-ene. The tetrasubstituted nature of this alkene presents unique challenges and opportunities for stereoselective functionalization, offering pathways to novel complex molecules relevant in medicinal chemistry and materials science. The following sections detail procedures for epoxidation, dihydroxylation, hydrogenation, and ozonolysis, supported by quantitative data from analogous systems and visualized reaction workflows.
Epoxidation of this compound
Epoxidation of the electron-rich double bond in this compound introduces a versatile three-membered epoxide ring, a key intermediate for further synthetic transformations. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard and effective method for this transformation. The reaction is stereospecific, with the oxygen atom delivered to one face of the double bond.[1][2][3][4] Given the steric hindrance of the tetrasubstituted alkene, reaction conditions may require elevated temperatures or longer reaction times compared to less substituted alkenes.
Table 1: Representative Data for Epoxidation of Tetrasubstituted Alkenes
| Substrate Analog | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Methylcyclohexene | m-CPBA | CH₂Cl₂ | 25 | 2 | >95 | Generic Protocol |
| 1-Phenylcyclohexene | m-CPBA | CH₂Cl₂ | 25 | 4 | 85 | Adapted Protocol |
| α-Pinene | m-CPBA | CHCl₃ | 25 | 24 | 90 | Adapted Protocol |
Experimental Protocol: Epoxidation with m-CPBA
This protocol is adapted from standard procedures for the epoxidation of tetrasubstituted alkenes.[1][3]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane (approx. 0.1 M solution).
-
Add m-CPBA (1.5 equiv) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), saturated aqueous Na₂S₂O₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1-benzyl-13,13-dioxatricyclo[10.1.0.0¹²]tridecane, can be purified by column chromatography on silica gel.
DOT Script for Epoxidation Workflow
References
Application Notes and Protocols: 1-Benzylcyclododec-1-ene in Materials Science
Introduction
Cycloolefins, such as cyclododecene and its functionalized derivatives, are valuable monomers in polymer chemistry. Their polymerization, primarily through Ring-Opening Metathesis Polymerization (ROMP), allows for the synthesis of polymers with unique thermal and mechanical properties. The incorporation of a benzyl group onto the cyclododecene ring is anticipated to influence the polymer's characteristics, potentially enhancing properties such as thermal stability, refractive index, and solubility due to the presence of the aromatic moiety. These modified polymers could find applications in advanced materials, including specialty elastomers, thermoplastics, and as components in block copolymers.
Polymers derived from cyclododecene, known as polydodecenamers, are noted for their crystallinity and melting point.[1] The introduction of a benzyl substituent is expected to alter these properties, leading to materials with a broader range of accessible characteristics.
Potential Applications
Based on the properties of related polycycloolefins, polymers derived from 1-benzylcyclododec-1-ene could be explored for the following applications:
-
High-Performance Elastomers: The bulky benzyl group may disrupt crystal packing, leading to a more amorphous polymer with elastomeric properties.
-
Thermoplastic Materials: Depending on the stereochemistry of the polymerization, it may be possible to synthesize thermoplastic materials with tunable melting points.
-
Compatibilizers in Polymer Blends: The aromatic nature of the benzyl group could enhance miscibility with other aromatic polymers.
-
Functional Coatings: The polymer backbone could be further functionalized for applications in coatings requiring specific surface properties.
Experimental Protocols
Synthesis of Poly(this compound) via Ring-Opening Metathesis Polymerization (ROMP)
This protocol outlines the general procedure for the synthesis of poly(this compound) using a Grubbs catalyst.
Materials:
-
This compound (monomer)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Monomer and Solvent Preparation: Dry and degas the solvent using standard techniques. The monomer should be purified, dried, and degassed before use to remove any impurities that could inhibit the catalyst.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound monomer in the chosen solvent.
-
Initiation: In a separate glovebox or under an inert atmosphere, weigh the desired amount of Grubbs' catalyst and dissolve it in a small amount of the reaction solvent. The monomer-to-catalyst ratio will influence the molecular weight of the resulting polymer.
-
Polymerization: Inject the catalyst solution into the monomer solution with vigorous stirring. The reaction mixture may change in viscosity as the polymerization proceeds. The reaction temperature can be controlled to influence the polymerization kinetics and polymer properties.
-
Termination: After the desired reaction time, terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Experimental Workflow for ROMP of this compound:
Caption: Workflow for the synthesis of poly(this compound) via ROMP.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, structure, and thermal properties.
a) Molecular Weight Determination (Gel Permeation Chromatography - GPC)
-
Protocol: Prepare a dilute solution of the polymer in a suitable solvent (e.g., THF, chloroform). Inject the solution into a GPC system calibrated with polystyrene standards. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined.
b) Structural Analysis (Nuclear Magnetic Resonance - NMR)
-
Protocol: Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl3). Acquire 1H and 13C NMR spectra. The spectra will confirm the polymer structure and can provide information on the cis/trans isomer content of the double bonds in the polymer backbone.
c) Thermal Properties (Differential Scanning Calorimetry - DSC & Thermogravimetric Analysis - TGA)
-
Protocol (DSC): Accurately weigh a small sample of the polymer into an aluminum DSC pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Protocol (TGA): Place a small sample of the polymer in a TGA pan. Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to determine the onset of thermal decomposition.
Logical Relationship for Polymer Characterization:
Caption: Logical flow for the characterization of the synthesized polymer.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for poly(this compound) based on expected trends from related polymers. This data should be replaced with experimental results.
| Property | Expected Value | Characterization Method |
| Number-Average Molecular Weight (Mn) | 20,000 - 200,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.1 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | 50 - 100 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% wt loss) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in THF, Chloroform, Toluene | Visual Inspection |
Conclusion
While specific data for this compound is limited, the established chemistry of cyclododecene and its derivatives provides a strong basis for its investigation in materials science. The protocols and expected outcomes presented here offer a starting point for researchers to synthesize and characterize novel polymers based on this monomer. The introduction of the benzyl group is a promising strategy for tuning the properties of polycycloolefins, potentially leading to new materials with advanced performance characteristics. Further research is necessary to fully elucidate the structure-property relationships of poly(this compound) and to explore its potential applications.
References
Application Notes and Protocols for the Derivatization of 1-Benzylcyclododec-1-ene for Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocyclic compounds, molecules containing large rings, are of significant interest in drug discovery due to their unique structural and conformational properties. These molecules can bind to challenging protein targets with high affinity and selectivity. The derivatization of a lead compound, such as 1-benzylcyclododec-1-ene, is a crucial step in optimizing its biological activity, pharmacokinetic properties, and safety profile. This document provides an overview of a hypothetical derivatization strategy for this compound and detailed protocols for the synthesis and biological evaluation of its derivatives as potential inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and cancer.
Hypothetical Derivatization Strategy
The double bond in this compound is a key functional group for introducing chemical diversity. A common and versatile method for functionalizing alkenes is through epoxidation, followed by nucleophilic ring-opening of the resulting epoxide. This strategy allows for the introduction of a wide range of functional groups, leading to a library of derivatives with potentially diverse biological activities.
Experimental Workflow
The overall experimental workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Caption: Experimental workflow from synthesis to biological evaluation.
Quantitative Data Summary
The following table summarizes the hypothetical biological data for a series of this compound derivatives. The inhibitory activity was assessed using an NF-κB reporter assay, and cytotoxicity was evaluated in a standard MTT assay.
| Compound ID | R Group (Nucleophile) | IC50 (µM) for NF-κB Inhibition | CC50 (µM) in HEK293T cells | Selectivity Index (CC50/IC50) |
| BCDE-1 | -OH (H₂O) | 15.2 | > 50 | > 3.3 |
| BCDE-2 | -N₃ (NaN₃) | 5.8 | 45.1 | 7.8 |
| BCDE-3 | -OCH₃ (CH₃OH/H⁺) | 12.5 | > 50 | > 4.0 |
| BCDE-4 | -NH₂ (from BCDE-2) | 2.1 | 30.5 | 14.5 |
| BCDE-5 | -SH (NaSH) | 8.9 | 22.3 | 2.5 |
| Parthenolide | (Positive Control) | 0.5 | 5.2 | 10.4 |
Experimental Protocols
Synthesis of 1-Benzyl-1,2-epoxycyclododecane (Intermediate Epoxide)
This protocol describes the epoxidation of the starting material, this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure epoxide.
General Protocol for Nucleophilic Ring-Opening of the Epoxide
This protocol provides a general method for the synthesis of derivatives by opening the epoxide ring with various nucleophiles. The synthesis of the amine derivative (BCDE-4) from the azide (BCDE-2) is also described.
Materials:
-
1-Benzyl-1,2-epoxycyclododecane
-
Selected nucleophile (e.g., sodium azide, sodium hydrosulfide)
-
Appropriate solvent (e.g., DMF, ethanol/water)
-
For reduction of azide: Triphenylphosphine (PPh₃), tetrahydrofuran (THF), water
Procedure (Example with Sodium Azide to form BCDE-2):
-
Dissolve the epoxide (1.0 eq) in a mixture of ethanol and water.
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Procedure (Reduction of Azide BCDE-2 to Amine BCDE-4):
-
Dissolve the azide derivative (BCDE-2, 1.0 eq) in THF.
-
Add triphenylphosphine (1.2 eq) and stir for 30 minutes.
-
Add water (5.0 eq) and heat the mixture to 60 °C for 8 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the resulting amine by column chromatography.
NF-κB Reporter Assay (Primary Screening)
This assay is used to quantify the inhibition of the NF-κB signaling pathway.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Test compounds (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the HEK293T-NF-κB reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway and incubate for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Calculate the percentage of NF-κB inhibition relative to the DMSO-treated control.
-
For IC50 determination, perform a dose-response curve with serial dilutions of the compounds.
Signaling Pathway Diagram
The NF-κB signaling pathway is a critical pathway in cellular inflammatory responses. The hypothetical derivatives of this compound are proposed to inhibit this pathway, potentially by targeting an upstream kinase such as IKK (IκB kinase).
Protocols for handling and storage of 1-Benzylcyclododec-1-ene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific safety data sheet (SDS) for 1-Benzylcyclododec-1-ene was found. The following information is based on the safety profiles of structurally similar compounds, including alpha-olefins and other cyclic hydrocarbons. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use. All procedures should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment must be worn.
Chemical and Physical Properties
Due to the absence of specific data for this compound, the following table summarizes the properties of related compounds to provide an estimation of its characteristics.
| Property | 1-Decene | Dodec-1-ene | Cyclododecene (mixture of cis and trans) |
| Molecular Formula | C₁₀H₂₀ | C₁₂H₂₄ | C₁₂H₂₂ |
| Molecular Weight | 140.27 g/mol | 168.32 g/mol | 166.30 g/mol |
| Appearance | Colorless liquid | Colorless liquid with a mild, pleasant odor | Colorless liquid |
| Boiling Point | 172 °C | 213.8 °C | 232 - 245 °C |
| Flash Point | 49 °C | 77 °C | Not available |
| Density | 0.741 g/cm³ | 0.7584 g/cm³ | Not available |
| Solubility | Insoluble in water | Insoluble in water; Soluble in ethanol, ethyl ether, and acetone[1] | Not available |
Hazard Identification and Safety Precautions
Based on data from similar compounds, this compound is anticipated to be a combustible liquid that can cause skin and eye irritation.[2][3] Inhalation of vapors may cause respiratory tract irritation, and ingestion may be harmful.[2]
Precautionary Statements:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[2][3] No smoking.[2][3] Keep container tightly closed.[2] Ground and bond container and receiving equipment.[2] Use explosion-proof electrical, ventilating, and lighting equipment.[2] Use only non-sparking tools.[2] Take precautionary measures against static discharge.[2] Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[2]
-
Response:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If swallowed: Immediately call a POISON CENTER or doctor/physician.[2] Do NOT induce vomiting.[2]
-
In case of fire: Use CO₂, dry chemical, or foam for extinction.[2]
-
-
Storage: Store in a well-ventilated place. Keep cool.[2] Store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[4]
-
Respiratory Protection: If working outside of a fume hood or with heated material, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]
Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Have an appropriate fire extinguisher (e.g., CO₂, dry chemical) readily available.
-
Have a spill kit with absorbent materials accessible.
-
-
Procedure:
-
Waste Disposal:
-
Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations.
-
Contaminated materials should be treated as hazardous waste.
-
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be a designated flammables cabinet or room.
Visualizations
Caption: Experimental workflow for handling this compound.
References
Application Notes and Protocols for Reactions Involving 1-Benzylcyclododec-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis and subsequent reactions of 1-Benzylcyclododec-1-ene. The protocols are based on established chemical transformations and are intended to serve as a foundational guide for the exploration of this compound and its derivatives in research and development.
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. In this protocol, this compound is synthesized from cyclododecanone and benzyltriphenylphosphonium chloride.
Experimental Protocol: Wittig Reaction
Materials:
-
Cyclododecanone
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
1-Propanol
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a 250 mL round-bottom flask equipped with a stir bar, dissolve cyclododecanone (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane (100 mL).
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution (25 mL) dropwise to the mixture.
-
Continue to stir the reaction mixture vigorously at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Add 100 mL of water and 50 mL of dichloromethane. Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from 1-propanol to yield pure this compound.
Data Presentation: Synthesis of this compound
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| Cyclododecanone | 182.32 | User Data | 1.0 | User Data |
| Benzyltriphenylphosphonium Chloride | 388.88 | User Data | 1.1 | User Data |
| Sodium Hydroxide (50%) | 40.00 | User Data | - | User Data |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | 256.44 | User Data | User Data | User Data |
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Reactions of this compound
The synthesized this compound can undergo various reactions typical of alkenes and compounds with a benzylic position. The following are representative protocols for epoxidation, hydrogenation, and benzylic oxidation.
Epoxidation of this compound
Epoxidation of the double bond in this compound can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (20 mL).
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (3 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography.
Hydrogenation of this compound
Catalytic hydrogenation will reduce the double bond of this compound to yield Benzylcyclododecane.
Experimental Protocol: Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol (50 mL).
-
Carefully add 10% Pd/C (5-10 mol %).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Benzylcyclododecane, which can be purified if necessary.
Benzylic Oxidation of this compound
The benzylic position of this compound can be oxidized to a ketone using an oxidizing agent like potassium permanganate. The alkene may also be cleaved under harsh conditions. Milder, specific conditions are recommended.
Experimental Protocol: Benzylic Oxidation
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
tert-Butanol
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol (50 mL) and water (50 mL).
-
Add potassium permanganate (3.0 eq) in portions to the vigorously stirred solution at room temperature.
-
Stir for 8-12 hours. Monitor the reaction for the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.
-
Quench the reaction by adding solid sodium bisulfite until the brown precipitate dissolves.
-
Acidify the mixture with 1M HCl to a pH of ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by chromatography.
Data Presentation: Reactions of this compound
Table for Epoxidation:
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| This compound | 256.44 | User Data | 1.0 | User Data |
| m-CPBA (~77%) | 172.57 | User Data | 1.2 | User Data |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Epoxide Product | 272.44 | User Data | User Data | User Data |
Table for Hydrogenation:
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| This compound | 256.44 | User Data | 1.0 | User Data |
| Pd/C (10%) | - | - | cat. | User Data |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Benzylcyclododecane | 258.46 | User Data | User Data | User Data |
Table for Benzylic Oxidation:
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| This compound | 256.44 | User Data | 1.0 | User Data |
| Potassium Permanganate | 158.03 | User Data | 3.0 | User Data |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Oxidized Product | Varies | User Data | User Data | User Data |
Reaction Pathways of this compound
Caption: Reaction pathways for this compound.
Application Notes and Protocols for the Scalable Synthesis of 1-Benzylcyclododec-1-ene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Benzylcyclododec-1-ene is a substituted cycloalkene with potential applications in organic synthesis and as a building block for more complex molecules in medicinal chemistry and materials science. Its large, flexible cyclododecene ring combined with the aromatic benzyl group makes it an interesting scaffold for further functionalization. This document provides a detailed protocol for a scalable synthesis of this compound, focusing on a robust and widely applicable method. The primary synthetic strategy outlined is the Wittig reaction, a powerful tool for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4][5]
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved in a two-step process starting from the readily available cyclododecanone. The key transformation is a Wittig olefination, which involves the reaction of cyclododecanone with a benzylphosphonium ylide.
The proposed synthetic pathway is as follows:
-
Preparation of Benzyltriphenylphosphonium Halide: Benzyl halide is reacted with triphenylphosphine to generate the corresponding phosphonium salt.
-
Wittig Reaction: The prepared benzyltriphenylphosphonium halide is treated with a strong base to form the ylide, which then reacts in situ with cyclododecanone to yield the desired product, this compound.
Experimental Protocols
Protocol 1: Synthesis of Benzyltriphenylphosphonium Chloride
This protocol describes the preparation of the Wittig reagent precursor.
Materials:
-
Benzyl chloride
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (1.0 eq).
-
Dissolve the triphenylphosphine in toluene.
-
Add benzyl chloride (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
A white precipitate of benzyltriphenylphosphonium chloride will form.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure benzyltriphenylphosphonium chloride.
Protocol 2: Wittig Olefination for the Synthesis of this compound
This protocol details the conversion of cyclododecanone to this compound.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[1]
-
Three-neck round-bottom flask
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a dry three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add benzyltriphenylphosphonium chloride (1.1 eq) to the flask.
-
Add anhydrous THF to the flask to suspend the phosphonium salt.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base such as sodium hydride (1.1 eq) or n-butyllithium (1.1 eq) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
-
Dissolve cyclododecanone (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.
-
Add the cyclododecanone solution dropwise to the ylide solution at 0 °C via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
-
Data Presentation
Table 1: Stoichiometry and Yields for the Synthesis of this compound
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Relative) | Mass (g) | Yield (%) |
| Cyclododecanone | 182.31 | 1.0 | 18.23 | - |
| Benzyltriphenylphosphonium Chloride | 388.88 | 1.1 | 42.78 | - |
| Sodium Hydride (60% dispersion) | 24.00 | 1.1 | 0.97 | - |
| This compound | 256.44 | - | - | ~70-85 |
Note: Yields are estimated based on typical Wittig reactions and may vary depending on reaction scale and optimization.
Table 2: Physicochemical and Spectroscopic Data for this compound (Predicted)
| Property | Value |
| Molecular Formula | C₁₉H₂₈ |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ 7.1-7.3 (m, 5H, Ar-H), 5.3-5.5 (t, 1H, =CH), 3.2 (s, 2H, Ar-CH₂), 1.2-2.2 (m, 20H, cycloalkane-H) |
| ¹³C NMR (CDCl₃) | δ 140-142 (Ar-C), 125-130 (Ar-CH), 120-125 (=CH), 40-42 (Ar-CH₂), 20-30 (cycloalkane-CH₂) |
| Mass Spec (EI) | m/z 256 (M⁺) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Components
Caption: Key components in the Wittig synthesis of this compound.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
- 7. Cyclododecanone - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzylcyclododec-1-ene
Welcome to the technical support center for the synthesis of 1-Benzylcyclododec-1-ene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound are the Wittig reaction, Heck reaction, and Suzuki-Miyaura coupling. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am observing a low yield in my Wittig reaction. What are the potential causes?
A2: Low yields in the Wittig reaction for this substrate can stem from several factors.[1][2][3] These include incomplete ylide formation, steric hindrance from the large cyclododecanone ring, side reactions of the ylide, or suboptimal reaction conditions such as temperature and solvent.[1][2][3] Careful drying of glassware and purification of reagents and solvents are crucial for success.[1]
Q3: My Heck reaction is not proceeding to completion. What should I investigate?
A3: Incomplete conversion in a Heck reaction can be due to catalyst deactivation, improper choice of base or ligand, or issues with the solvent.[4][5][6] The palladium catalyst is sensitive to air and moisture, so ensuring an inert atmosphere is critical.[4] Additionally, the choice of the palladium source and ligand can significantly impact the reaction's efficiency.[5]
Q4: I am seeing significant side product formation in my Suzuki-Miyaura coupling. How can I improve the selectivity?
A4: Side product formation in Suzuki-Miyaura coupling can be attributed to several factors, including homo-coupling of the boronic ester, premature protodeboronation, or side reactions of functional groups on your substrates. Optimizing the reaction conditions, such as the base, solvent, and temperature, is crucial for minimizing these side reactions. The choice of palladium catalyst and ligand is also a critical parameter to adjust for improved selectivity.[7][8][9]
Q5: How can I effectively purify this compound?
A5: Purification of the final product is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the impurities. It is important to handle the compound carefully during purification to avoid losses.[1]
Troubleshooting Guides
Low Reaction Yield
A number of common errors can lead to low reaction yields. These can occur during the reaction setup, the reaction itself, or during the workup and purification stages.[1]
| Potential Cause | Troubleshooting Steps |
| Impure Reagents or Solvents | Ensure all reagents are of high purity and solvents are anhydrous. Purify if necessary.[1] |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature. For exothermic reactions, consider dropwise addition of reagents.[1] |
| Inefficient Stirring | Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous mixture.[1] |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, consider adding more reagent.[1] |
| Product Decomposition | If product decomposition is observed, consider quenching the reaction earlier and proceed immediately to workup.[1] |
| Losses During Workup and Purification | Thoroughly rinse all glassware. Be cautious during solvent removal, especially if the product is volatile.[1] |
Catalyst Inactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful but sensitive to various factors that can lead to catalyst deactivation.[4][5][10]
| Potential Cause | Troubleshooting Steps |
| Oxygen Sensitivity | Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Improper Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[5] Screen different phosphine or N-heterocyclic carbene (NHC) ligands. |
| Incorrect Palladium Precursor | The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction outcome.[11] |
| Suboptimal Base | The base is critical for the catalytic cycle. Screen different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). |
| Solvent Effects | The solvent can significantly affect catalyst solubility and activity. Common solvents include THF, dioxane, and toluene. |
Experimental Protocols
Wittig Reaction
This protocol describes the synthesis of this compound from cyclododecanone and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclododecanone
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base (e.g., NaH or n-BuLi) portion-wise to generate the ylide. The solution will typically turn a deep red or orange color.[12]
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
Cool the ylide solution to 0 °C and add a solution of cyclododecanone in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
This protocol outlines the synthesis of this compound from cyclododec-1-ene and benzyl bromide.
Materials:
-
Cyclododec-1-ene
-
Benzyl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and the anhydrous solvent.
-
Stir the mixture for a few minutes to allow for catalyst formation.
-
Add cyclododec-1-ene, benzyl bromide, and the base.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 1-(trifluoromethanesulfonyloxy)cyclododec-1-ene and benzylboronic acid pinacol ester.
Materials:
-
1-(Trifluoromethanesulfonyloxy)cyclododec-1-ene (prepared from cyclododecanone)
-
Benzylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or another suitable palladium catalyst[4]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine 1-(trifluoromethanesulfonyloxy)cyclododec-1-ene, benzylboronic acid pinacol ester, Pd(dppf)Cl₂, and the base in a reaction vessel.
-
Add the anhydrous solvent.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting guide for catalyst inactivity.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Wittig Synthesis of 1-Benzylcyclododec-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig synthesis of 1-Benzylcyclododec-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Wittig synthesis of this compound?
A1: The most prevalent side product is triphenylphosphine oxide (TPPO), which is formed from the phosphonium ylide during the reaction.[1][2][3][4] Due to the use of a strong base to generate the ylide, other potential side products can include those arising from the self-condensation of cyclododecanone (aldol condensation) if the ylide is not formed or reacts sluggishly. Additionally, depending on the reaction conditions, minor isomers of the desired alkene may be formed.
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields can stem from several factors:
-
Incomplete ylide formation: The benzyltriphenylphosphonium ylide requires a strong base for deprotonation. If the base is not sufficiently strong or has degraded, ylide formation will be incomplete.
-
Steric hindrance: Cyclododecanone is a sterically hindered ketone, which can slow down the rate of the Wittig reaction.[5][6]
-
Ylide instability: The benzyl ylide is a semi-stabilized ylide and can degrade over time, especially at elevated temperatures.
-
Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can all negatively impact the yield.
-
Difficult purification: Inefficient removal of triphenylphosphine oxide can lead to loss of the desired product during purification steps.
Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
A3: Removing TPPO can be challenging due to its solubility in many organic solvents.[2] Common methods include:
-
Crystallization: TPPO can sometimes be selectively crystallized from a suitable solvent system, such as a mixture of a polar and a non-polar solvent.
-
Chromatography: Column chromatography on silica gel is a very common and effective method for separating this compound from the more polar TPPO.
-
Precipitation: In some cases, TPPO can be precipitated by adding a non-polar solvent like hexane or pentane to the crude reaction mixture.
-
Chemical conversion: TPPO can be converted to a more easily removable derivative, for example, by reaction with magnesium chloride to form a precipitable complex.
Q4: What is the expected stereochemistry of the double bond in this compound?
A4: The Wittig reaction with a semi-stabilized ylide like the benzyl ylide can often lead to a mixture of (E)- and (Z)-isomers.[5][7] The exact ratio can be influenced by factors such as the solvent, the base used, and the presence of lithium salts. For many unstabilized ylides, the Z-isomer is favored under kinetic control, while stabilized ylides tend to give the E-isomer. The benzyl ylide falls in between, and the stereochemical outcome can be less predictable without experimental data for this specific reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No reaction or very low conversion of starting materials | 1. Inactive base. 2. Degradation of the phosphonium salt. 3. Insufficient reaction temperature for the sterically hindered ketone. | 1. Use a fresh, properly stored strong base (e.g., n-BuLi, NaH). 2. Check the quality of the benzyltriphenylphosphonium chloride. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. |
| Formation of a significant amount of a polar byproduct (not TPPO) | Aldol condensation of cyclododecanone. | 1. Ensure rapid and efficient formation of the ylide by adding the base to the phosphonium salt before adding the ketone. 2. Maintain a low temperature during ylide formation and the initial stages of the reaction with the ketone. |
| Product is a mixture of isomers | The benzyl ylide is semi-stabilized, leading to poor stereoselectivity. | 1. Experiment with different solvents (e.g., THF, DMF) and bases. 2. The presence of lithium salts can sometimes influence stereoselectivity. Consider using a lithium-free base if a specific isomer is desired. 3. If isomer separation is difficult, consider alternative olefination methods that offer higher stereocontrol. |
| Difficulty in separating the product from triphenylphosphine oxide (TPPO) | Similar polarity of the product and TPPO in some solvent systems. | 1. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Attempt crystallization from various solvent mixtures. 3. Consider precipitating TPPO by adding a non-polar solvent like hexane or by forming a metal complex. |
Experimental Protocols
1. Preparation of Benzyltriphenylphosphonium Ylide (in situ)
-
Materials: Benzyltriphenylphosphonium chloride, strong base (e.g., n-butyllithium in hexanes or sodium hydride), anhydrous solvent (e.g., THF or DMSO).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add benzyltriphenylphosphonium chloride.
-
Add anhydrous solvent via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the strong base (e.g., n-BuLi) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 1-2 hours, during which the characteristic orange-red color of the ylide should develop.
-
2. Wittig Reaction with Cyclododecanone
-
Materials: Benzyltriphenylphosphonium ylide solution (prepared as above), cyclododecanone, anhydrous solvent.
-
Procedure:
-
Dissolve cyclododecanone in a minimal amount of anhydrous solvent.
-
Slowly add the solution of cyclododecanone to the pre-formed ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
3. Purification of this compound
-
Materials: Crude reaction mixture, silica gel, appropriate solvents for column chromatography (e.g., hexane/ethyl acetate mixtures).
-
Procedure:
-
Prepare a silica gel column with a non-polar solvent (e.g., hexane).
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the desired product, this compound, which should be less polar than triphenylphosphine oxide.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Troubleshooting workflow for low yield in the Wittig synthesis.
Caption: General purification workflow for this compound.
References
Technical Support Center: Purification of 1-Benzylcyclododec-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Benzylcyclododec-1-ene from typical reaction mixtures. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
A1: The most common laboratory synthesis for this compound is the Wittig reaction. This involves the reaction of cyclododecanone with a phosphorus ylide generated from benzyltriphenylphosphonium halide. The primary byproduct of this reaction is triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from the desired alkene product due to its polarity and solubility characteristics.[1][2][3][4][5] Other potential impurities include unreacted starting materials (cyclododecanone and the phosphonium salt) and solvent residues.
Q2: What are the main challenges in purifying this compound?
A2: The main challenge is the removal of triphenylphosphine oxide (TPPO). Both this compound and TPPO can have similar solubility profiles in many common organic solvents, making simple extraction or recrystallization challenging.[1] Additionally, as a large, relatively nonpolar molecule, this compound may be difficult to crystallize and can be prone to oiling out during recrystallization attempts.
Q3: What are the recommended purification methods for this compound?
A3: A multi-step purification strategy is often necessary. The most effective methods include:
-
Column Chromatography: This is the most common and generally most effective method for separating this compound from TPPO and other impurities.[6][7]
-
Precipitation of TPPO: Chemical precipitation of TPPO can be employed as a preliminary purification step to reduce the amount of this byproduct before further purification.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective final purification step to obtain highly pure material.[4][8]
Q4: What are the expected physical and spectroscopic properties of pure this compound?
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR (CDCl₃) | * 7.1-7.4 ppm (m, 5H): Aromatic protons of the benzyl group. |
-
5.3-5.5 ppm (t, 1H): Vinylic proton on the cyclododecene ring.
-
3.2-3.4 ppm (s, 2H): Benzylic protons.
-
1.2-2.3 ppm (m, 20H): Methylene protons of the cyclododecene ring. | | ¹³C NMR (CDCl₃) | * ~140-142 ppm: Quaternary aromatic carbon of the benzyl group.
-
~125-130 ppm: Aromatic CH carbons of the benzyl group.
-
~135-140 ppm: Quaternary vinylic carbon of the cyclododecene ring.
-
~120-125 ppm: Vinylic CH carbon of the cyclododecene ring.
-
~30-40 ppm: Benzylic carbon.
-
~20-30 ppm: Methylene carbons of the cyclododecene ring. | | FT-IR (thin film) | * ~3020-3080 cm⁻¹: Aromatic and vinylic C-H stretch.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretch.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretch.
-
~1650 cm⁻¹: Alkene C=C stretch.
-
~690-770 cm⁻¹: C-H out-of-plane bending for the phenyl group. | | GC-MS | A single major peak with a molecular ion (M⁺) corresponding to the molecular weight of this compound (C₁₉H₂₈, MW = 256.43 g/mol ). |
Troubleshooting Guides
Purification by Column Chromatography
Issue: Product co-elutes with triphenylphosphine oxide (TPPO).
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent System Polarity: The eluent is too polar, causing both the nonpolar product and the more polar TPPO to move too quickly down the column. | * Solution: Decrease the polarity of the eluent. Start with a nonpolar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane.[6][7] A gradient elution may be necessary for optimal separation. |
| Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | * Solution: Use a larger column with more silica gel relative to the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight. |
| Poor Column Packing: The silica gel is not packed uniformly, leading to channeling and poor separation. | * Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica gel evenly. |
Workflow for Optimizing Column Chromatography
Caption: Workflow for optimizing column chromatography purification.
Removal of Triphenylphosphine Oxide (TPPO)
Issue: Residual TPPO remains in the product after purification.
| Potential Cause | Troubleshooting Step |
| Inefficient Initial Removal: A large amount of TPPO from the Wittig reaction is carried through to the final purification steps. | * Solution 1 (Precipitation): Before column chromatography, attempt to precipitate the TPPO. Dissolve the crude mixture in a minimal amount of a polar solvent like ethanol and add a solution of zinc chloride. The TPPO will form a complex and precipitate out of the solution. |
-
Solution 2 (Silica Plug): For relatively non-polar products, dissolve the crude mixture in a nonpolar solvent like pentane or a hexane/ether mixture and pass it through a short plug of silica gel. The nonpolar product will elute while the more polar TPPO will be retained on the silica.[4] | | Co-crystallization: TPPO crystallizes along with the desired product during recrystallization. | * Solution: Choose a recrystallization solvent in which the solubility of TPPO is significantly higher than that of the product, even at low temperatures. Isopropyl alcohol or ethanol can be effective, as TPPO is often more soluble in these solvents than nonpolar alkenes.[4] |
Logical Tree for TPPO Removal
Caption: Decision tree for selecting a TPPO removal strategy.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size. For purification of 1-5 grams of crude material, a column with a diameter of 4-5 cm is suitable.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, nonpolar eluting solvent (e.g., 100% hexanes or petroleum ether).[9]
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Once all the silica gel is added, add another thin layer of sand on top to prevent disturbance of the silica bed.
-
Wash the column with the initial eluting solvent until the silica gel is fully settled and the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a nonpolar solvent, such as dichloromethane or the eluting solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column. Start with a nonpolar solvent system (e.g., 100% hexanes).
-
Begin collecting fractions in test tubes or flasks.
-
If the product and TPPO are not separating well, gradually increase the polarity of the eluting solvent (e.g., by adding 1-2% ethyl acetate to the hexanes). This is known as a gradient elution.
-
Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include hexanes, heptane, or ethanol.
-
-
Dissolution:
-
Place the crude or partially purified solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with gentle swirling.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the purification of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. orgsyn.org [orgsyn.org]
Overcoming steric hindrance in 1-Benzylcyclododec-1-ene reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzylcyclododec-1-ene, a sterically hindered tetrasubstituted cycloalkene. The information provided is intended to help overcome common challenges encountered during chemical transformations of this molecule.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slow and low-yielding?
A1: The primary challenge in reactions involving this compound is the significant steric hindrance around the double bond. The bulky benzyl group and the large cyclododecyl ring restrict access of reagents to the reactive π-system. This steric congestion raises the activation energy of many common alkene reactions, leading to slower reaction rates and lower yields.
Q2: What are the most common side reactions observed with this compound?
A2: Due to the hindered nature of the double bond, reactions that can occur at other sites of the molecule may become competitive. These can include reactions involving the benzylic protons or the aromatic ring of the benzyl group. In catalytic reactions, catalyst deactivation or isomerization of the double bond (if applicable under the reaction conditions) can also be observed. Forcing reaction conditions (e.g., high temperatures) can lead to decomposition.
Q3: How can I improve the solubility of this compound and its derivatives?
A3: this compound is a large, relatively nonpolar molecule. Its solubility can be improved by using less polar aprotic solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF). For subsequent derivatives that may have increased polarity, a wider range of solvents including ethers and esters may be suitable. In some cases, gentle heating can improve solubility, but care must be taken to avoid thermal decomposition.
Troubleshooting Guides
Issue 1: Incomplete or No Reaction in Catalytic Hydrogenation
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | The tetrasubstituted double bond is highly hindered, making it difficult for the substrate to coordinate to the catalyst surface. |
| * Increase Catalyst Loading: Carefully increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%). | |
| * Elevated Hydrogen Pressure: Increase the hydrogen pressure (e.g., from 1 atm to 10-50 bar) to promote substrate-catalyst interaction. | |
| * Higher Reaction Temperature: Gradually increase the reaction temperature, monitoring for potential side reactions or decomposition. | |
| Catalyst Inactivity | The chosen catalyst may not be active enough for this highly substituted alkene. |
| * Select a More Active Catalyst: Switch to a more active or specialized catalyst system. For example, Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆) or Pt-Ni alloy nanoparticles have shown efficacy for hindered olefins.[1] | |
| * Use a Heterogeneous Catalyst: Heterogeneous catalysts like PtO₂ (Adam's catalyst) or Raney Nickel can sometimes be effective for hindered systems, though they may require harsher conditions.[1] | |
| Poor Substrate-Catalyst Interaction | The solvent may not be optimal for the reaction. |
| * Solvent Screening: Test a range of solvents. Dichloromethane (DCM) or other non-coordinating solvents are often good choices for iridium-based catalysts.[2] |
Issue 2: Low Regio- and Stereoselectivity in Hydroboration-Oxidation
| Possible Cause | Troubleshooting Step |
| Small Borane Reagent | Borane (BH₃) itself may not be selective enough for this substrate, leading to a mixture of regioisomers. |
| * Use a Bulky Borane Reagent: Employ a sterically demanding borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[3] These reagents enhance regioselectivity for the less hindered carbon, which in this case would be directed by the electronics and sterics of the benzyl group. | |
| Non-Optimal Reaction Conditions | The reaction temperature and time may not be optimized. |
| * Control Temperature: Perform the hydroboration at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. | |
| * Extended Reaction Time: Allow for a longer reaction time to ensure complete conversion with the bulkier borane reagent. | |
| Oxidation Step Issues | Incomplete oxidation or side reactions during the oxidation step. |
| * Ensure Basic Conditions: Use standard basic hydrogen peroxide conditions (e.g., NaOH, H₂O₂) for the oxidation step to ensure complete conversion of the borane intermediate to the alcohol. |
Issue 3: Low Yield in Epoxidation Reactions
| Possible Cause | Troubleshooting Step |
| Reagent Reactivity | Standard epoxidizing agents may not be reactive enough to overcome the steric hindrance. |
| * Use a More Reactive Peroxy Acid: Consider using a more reactive peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[4][5] | |
| * Catalytic Epoxidation: Explore catalytic epoxidation methods. For example, manganese-based catalysts with hydrogen peroxide can be effective for hindered alkenes. | |
| Reaction Conditions | The reaction may be too slow at standard temperatures. |
| * Increase Reaction Temperature: Gently increase the reaction temperature, while monitoring for epoxide ring-opening or other side reactions. | |
| * Increase Reagent Stoichiometry: Use a slight excess of the epoxidizing agent (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for key transformations of sterically hindered tetrasubstituted cycloalkenes, which can be extrapolated to this compound.
| Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | Pt-Ni Alloy Nanoparticles[1] | Cyclohexane | Room Temp. | 10 | >95 | High diastereoselectivity can be achieved. |
| [Ir(COD)(PCy₃)(py)]PF₆[2] | DCM | Room Temp. | 1-50 | >99 | Excellent for achieving high enantioselectivity with appropriate ligands. | |
| Hydroboration-Oxidation | 9-BBN followed by NaOH/H₂O₂[6][7] | THF | 0 - Room Temp. | 1 | 80-95 | High regioselectivity for the anti-Markovnikov product. |
| Epoxidation | m-CPBA[4][8] | DCM/CHCl₃ | Room Temp. | 1 | 70-90 | Reaction times may be prolonged due to steric hindrance. |
Experimental Protocols
Protocol 1: Diastereoselective Catalytic Hydrogenation
This protocol is adapted from procedures for the hydrogenation of tetrasubstituted olefins using a heterogeneous Pt-Ni alloy catalyst.[1]
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Catalyst Preparation: Prepare the Pt-Ni alloy catalyst on a suitable support (e.g., silica) as per established literature procedures.
-
Reaction Setup: In a high-pressure reactor, add this compound (1.0 mmol) and the Pt-Ni catalyst (5 mol% metal content).
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Solvent Addition: Add anhydrous, degassed cyclohexane (20 mL).
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Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 10 bar of H₂.
-
Reaction: Stir the mixture vigorously at room temperature for 6-24 hours.
-
Work-up: Carefully vent the reactor. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure and purify the resulting benzylcyclododecane by flash column chromatography.
Protocol 2: Regioselective Hydroboration-Oxidation
This protocol is based on the hydroboration of hindered alkenes using 9-BBN.[3][7]
-
Hydroboration Setup: To a dry, nitrogen-flushed flask, add this compound (1.0 mmol).
-
Reagent Addition: Add a 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol) dropwise at 0 °C.
-
Hydroboration Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Oxidation: Cool the mixture to 0 °C and slowly add 3 M aqueous NaOH (1.5 mL), followed by the dropwise addition of 30% H₂O₂ (1.5 mL).
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Oxidation Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography.
Protocol 3: Epoxidation with m-CPBA
This protocol is a general procedure for the epoxidation of alkenes.[4][8]
-
Reaction Setup: Dissolve this compound (1.0 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Reagent Addition: Add m-CPBA (77% purity, 1.2 mmol) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction may take 12-48 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).
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Purification: Combine the organic layers, wash with saturated aqueous sodium sulfite, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the epoxide by flash column chromatography.
Visualizations
References
- 1. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantio- and Regioselective Ir-Catalyzed Hydrogenation of Di- and Trisubstituted Cycloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
- 8. leah4sci.com [leah4sci.com]
Technical Support Center: Stabilizing 1-Benzylcyclododec-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-benzylcyclododec-1-ene. The information provided is intended to help stabilize the compound against potential degradation during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the following degradation pathways are likely:
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Oxidation: The double bond in the cyclododecene ring and the benzylic position are susceptible to oxidation. This can be initiated by exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents. Peroxidation of the allylic and benzylic C-H bonds can lead to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and other degradation products.
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Isomerization: The double bond may migrate to a more stable position within the twelve-membered ring, or cis-trans isomerization could occur, although for a large ring like cyclododecene, the trans isomer can be relatively stable.[1]
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Polymerization/Oligomerization: Like other alkenes, this compound may undergo oligomerization or polymerization, especially in the presence of acid catalysts or upon exposure to heat or light.
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Acid-Catalyzed Hydration/Addition: In the presence of acidic conditions and water, the double bond can undergo hydration to form an alcohol. Other electrophilic additions are also possible across the double bond.
Q2: I am observing a decrease in the purity of my this compound sample over time, even when stored in a closed container. What could be the cause?
A2: This is likely due to autoxidation, where atmospheric oxygen reacts with the compound. The allylic and benzylic protons in this compound are particularly susceptible to abstraction, initiating a free-radical chain reaction that leads to the formation of hydroperoxides and subsequent degradation products. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can help mitigate this.
Q3: Can I store this compound in a standard laboratory freezer?
A3: While low temperatures will slow down the rate of degradation, it is crucial to also protect the compound from oxygen and light. For long-term storage, it is recommended to store this compound under an inert atmosphere, in an amber vial or a container wrapped in aluminum foil, at or below -20°C. Ensure the container is properly sealed to prevent moisture ingress, which can be a concern with freeze-thaw cycles.
Q4: Which antioxidants are suitable for stabilizing this compound in a research setting?
A4: The choice of antioxidant will depend on the intended application and the solvent system. For non-aqueous solutions, common synthetic antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (TBHQ) can be effective at low concentrations (typically 100-200 ppm).[2] For applications where synthetic antioxidants may interfere, natural antioxidants such as tocopherols (Vitamin E) can be considered. It is important to verify that the chosen antioxidant does not interfere with downstream analytical methods or biological assays.
Q5: How can I detect and quantify the degradation of this compound?
A5: Several analytical techniques can be employed to monitor the stability of this compound:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying the parent compound and detecting the formation of degradation products. A stability-indicating method should be developed and validated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile degradation products.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information on degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups, such as the appearance of hydroxyl or carbonyl groups, which are indicative of oxidation.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
| Symptom | Possible Cause | Troubleshooting Steps |
| New, smaller peaks appearing in HPLC or GC analysis of a stored sample. | Oxidative Degradation: Formation of hydroperoxides, aldehydes, ketones, or epoxides. | 1. Confirm the identity of the new peaks using MS. 2. Store the compound under an inert atmosphere (N2 or Ar). 3. Add a suitable antioxidant (e.g., BHT at 100 ppm) to the sample. 4. Protect the sample from light by using amber vials or wrapping containers in aluminum foil. |
| Broadening of the main peak or appearance of shoulder peaks. | Isomerization: Formation of positional or geometric isomers. | 1. Analyze the sample by GC-MS or high-resolution NMR to identify potential isomers. 2. Avoid acidic or basic conditions during storage and handling. 3. Store at low temperatures to minimize isomerization. |
| Appearance of high molecular weight species. | Oligomerization/Polymerization: Self-reaction of the alkene. | 1. Analyze the sample by techniques that can detect larger molecules, such as Gel Permeation Chromatography (GPC). 2. Avoid exposure to heat, light, and acid catalysts. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased potency or altered activity of the compound over time. | Degradation to Inactive or Antagonistic Compounds: The active parent compound is degrading. | 1. Perform a forced degradation study to identify potential degradation products and assess their biological activity. 2. Re-analyze the purity of the compound before each experiment using a validated stability-indicating method. 3. Implement stricter storage and handling procedures as outlined above. |
| Unexplained cytotoxicity or off-target effects. | Formation of Toxic Degradation Products: Oxidative byproducts can sometimes be cytotoxic. | 1. Characterize the degradation products formed under relevant storage and experimental conditions. 2. Evaluate the cytotoxicity of the identified degradation products. 3. Use freshly prepared solutions of the compound for all experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H2O2), 3%
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Methanol, HPLC grade
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Water, HPLC grade
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pH meter
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HPLC system with UV detector
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LC-MS system for peak identification
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.
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Base Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with HCl before analysis.
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Oxidative Degradation: Dissolve this compound in a minimal amount of methanol and dilute with 3% H2O2 to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 80°C for 48 hours.
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Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
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Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method. Identify the degradation products using LC-MS.
Expected Outcome: The study will reveal the susceptibility of the compound to different degradation mechanisms and help in the development of a stability-indicating method that can resolve the parent compound from its degradation products.
Protocol 2: Stabilization with Antioxidants
Objective: To evaluate the effectiveness of different antioxidants in preventing the degradation of this compound in solution.
Materials:
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This compound
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Selected antioxidants (e.g., BHT, BHA, Vitamin E)
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Solvent (e.g., methanol, ethanol)
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HPLC system with UV detector
Procedure:
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Prepare stock solutions of the antioxidants (e.g., 10 mg/mL in the chosen solvent).
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Prepare several solutions of this compound (e.g., 1 mg/mL in the chosen solvent).
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To separate solutions of the compound, add different antioxidants to achieve a final concentration of 100 ppm. Include a control sample with no antioxidant.
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Store all solutions at 40°C and expose them to air (e.g., in loosely capped vials) to accelerate degradation.
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Analyze the samples by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours) to monitor the concentration of the parent compound.
Data Analysis: Plot the percentage of remaining this compound against time for each condition. Compare the degradation rates to determine the most effective antioxidant.
Data Presentation
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C, 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H2O2, RT, 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| Heat, 80°C, 48h | [Insert Data] | [Insert Data] | [Insert Data] |
| UV light, 254 nm, 24h | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Efficacy of Antioxidants in Stabilizing this compound
| Antioxidant (100 ppm) | % Remaining Parent Compound after 72h at 40°C |
| None (Control) | [Insert Data] |
| BHT | [Insert Data] |
| BHA | [Insert-Data] |
| Vitamin E | [Insert-Data] |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmr.net.in [ijmr.net.in]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 1-Benzylcyclododec-1-ene Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the functionalization of 1-benzylcyclododec-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization reactions performed on this compound?
A1: Common functionalization reactions for this compound include epoxidation, hydrogenation, and metathesis. The choice of reaction depends on the desired downstream application and the target molecular architecture.
Q2: How does catalyst loading impact the reaction yield and selectivity?
A2: Catalyst loading is a critical parameter that directly influences reaction kinetics, yield, and selectivity. Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading can result in unwanted side reactions, catalyst agglomeration, and increased costs. Optimal catalyst loading is a balance between achieving a desirable reaction rate and minimizing potential negative effects.
Q3: What are the key considerations when selecting a catalyst for the functionalization of a sterically hindered alkene like this compound?
A3: Due to the steric hindrance posed by the benzyl group and the large cyclododecene ring, catalyst selection is crucial. For metathesis reactions, catalysts with decreased steric bulk around the metal center, such as Hoveyda-Grubbs type catalysts, may be necessary to facilitate catalyst approach to the double bond. Similarly, for hydrogenation and epoxidation, the choice of catalyst and ligands should be guided by the need to overcome steric challenges and achieve high selectivity.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Regular sampling of the reaction mixture will help in determining the rate of consumption of the starting material and the formation of the desired product.
Troubleshooting Guides
Epoxidation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to no conversion | 1. Insufficient catalyst loading.2. Inactive catalyst.3. Low reaction temperature. | 1. Incrementally increase the catalyst loading (e.g., in 0.1 mol% steps).2. Ensure the catalyst has been stored properly and is not deactivated. Use a fresh batch if necessary.3. Gradually increase the reaction temperature. |
| Formation of side products (e.g., diol from epoxide opening) | 1. Excess oxidant.2. Presence of water in the reaction mixture.3. High catalyst loading leading to over-reaction. | 1. Use a stoichiometric or slight excess of the oxidant.2. Ensure all reagents and solvents are anhydrous.3. Reduce the catalyst loading. |
| Low selectivity for the desired epoxide | 1. Non-optimal catalyst choice.2. Inappropriate solvent. | 1. Screen different epoxidation catalysts (e.g., m-CPBA, Jacobsen's catalyst).2. Test a range of solvents with varying polarities. |
Hydrogenation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete hydrogenation | 1. Insufficient catalyst loading.2. Low hydrogen pressure.3. Catalyst poisoning. | 1. Increase the catalyst loading.2. Increase the hydrogen pressure.3. Ensure the substrate and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). |
| Over-reduction of the benzyl group | 1. Harsh reaction conditions (high temperature and pressure).2. High catalyst loading. | 1. Reduce the reaction temperature and/or pressure.2. Decrease the catalyst loading. |
| Poor stereoselectivity | 1. Inappropriate catalyst or ligands. | 1. Screen different hydrogenation catalysts (e.g., Pd/C, PtO2, Rh-based catalysts) and chiral ligands if enantioselectivity is desired. |
Metathesis (Ring-Closing or Cross-Metathesis)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low catalyst activity | 1. Steric hindrance of the substrate.2. Catalyst decomposition. | 1. Use a less sterically hindered catalyst, such as a Hoveyda-Grubbs catalyst.[1]2. Ensure the reaction is performed under an inert atmosphere to prevent catalyst decomposition.[2] |
| Formation of oligomers or polymers | 1. High substrate concentration in ring-closing metathesis. | 1. Perform the reaction at high dilution to favor intramolecular ring-closing over intermolecular reactions. |
| E/Z selectivity issues | 1. Thermodynamic vs. kinetic control. | 1. The E/Z selectivity can be influenced by the catalyst choice and reaction conditions. Some catalysts may favor the kinetic Z-product, while others may lead to the thermodynamic E-product. |
Experimental Protocols & Data
Representative Experimental Protocol: Epoxidation of this compound
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Preparation: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added the epoxidation catalyst (see table below for loading).
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Reaction: meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 mmol) is added portion-wise over 10 minutes.
-
Monitoring: The reaction is stirred at 0 °C and monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Catalyst Loading Optimization Data (Hypothetical)
Table 1: Epoxidation of this compound with m-CPBA
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 0.5 | 6 | 45 | 40 |
| 2 | 1.0 | 4 | 85 | 80 |
| 3 | 1.5 | 2 | >95 | 92 |
| 4 | 2.0 | 2 | >95 | 91 (minor side products observed) |
Table 2: Hydrogenation of this compound with Pd/C
| Entry | Catalyst Loading (wt%) | H2 Pressure (bar) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 1 | 5 | 12 | 60 | 55 |
| 2 | 2 | 5 | 8 | 90 | 85 |
| 3 | 5 | 5 | 4 | >98 | 96 |
| 4 | 5 | 10 | 4 | >98 | 94 (traces of debenzylation) |
Visualizations
References
Troubleshooting low conversion rates in 1-Benzylcyclododec-1-ene reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1-Benzylcyclododec-1-ene, particularly addressing challenges related to low conversion rates in Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the Wittig reaction. This reaction involves the olefination of cyclododecanone with a phosphorus ylide generated from benzyltriphenylphosphonium chloride. The strong phosphorus-oxygen bond formed in the byproduct, triphenylphosphine oxide, is the primary driving force for this reaction.
Q2: What are the main starting materials for the Wittig synthesis of this compound?
The key starting materials are:
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Cyclododecanone: A large-ring ketone.
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Benzyltriphenylphosphonium chloride: The phosphonium salt precursor to the Wittig reagent.
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A strong base: Required to deprotonate the phosphonium salt and form the reactive ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).
Q3: What are the potential challenges when using a large cyclic ketone like cyclododecanone in a Wittig reaction?
Steric hindrance is a significant challenge when working with cyclododecanone. The bulky nature of the twelve-membered ring can hinder the approach of the Wittig reagent to the carbonyl carbon, potentially leading to slower reaction rates and lower yields compared to reactions with smaller, less hindered ketones.[1]
Q4: How does the nature of the benzyltriphenylphosphonium ylide affect the reaction?
Benzyltriphenylphosphonium ylide is generally considered a non-stabilized or semi-stabilized ylide. Non-stabilized ylides are typically more reactive than stabilized ylides, which is advantageous for reacting with sterically hindered ketones. However, they are also less stable and can be prone to side reactions if not handled under appropriate conditions (e.g., inert atmosphere).
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in the synthesis of this compound are a common issue. This guide provides a systematic approach to identifying and resolving potential problems.
dot
Caption: Troubleshooting workflow for low conversion rates.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Ylide Formation | Insufficiently strong base: The pKa of the benzyl C-H bond in the phosphonium salt requires a very strong base for complete deprotonation. | Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). The choice of base can significantly impact the reaction outcome.[2] |
| Moisture or air in the reaction: The ylide is highly reactive and can be quenched by water or react with oxygen. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Slow or Incomplete Reaction | Steric Hindrance: The large cyclododecanone ring sterically hinders the approach of the bulky Wittig reagent. | Increase the reaction time and/or temperature. However, be cautious as prolonged heating can lead to side reactions. Consider using a less sterically demanding phosphonium ylide if the benzyl group is not essential. |
| Inappropriate Solvent: The solubility of the phosphonium salt and the intermediate betaine can affect the reaction rate. | Tetrahydrofuran (THF) or diethyl ether are common solvents for Wittig reactions. Ensure the chosen solvent is anhydrous. | |
| Side Reactions | Base-induced side reactions: Strong bases can react with the ketone or the ylide in unintended ways. | Add the base slowly at a low temperature to control the reaction. The choice of a non-nucleophilic, sterically hindered base might be beneficial. |
| Ylide decomposition: The benzyltriphenylphosphonium ylide may not be completely stable under the reaction conditions, especially at elevated temperatures. | Prepare the ylide in situ at a low temperature and add the cyclododecanone subsequently. Avoid prolonged periods between ylide generation and its use. | |
| Poor Reagent Quality | Impure starting materials: Impurities in cyclododecanone or benzyltriphenylphosphonium chloride can interfere with the reaction. | Purify the starting materials before use. Cyclododecanone can be recrystallized, and the phosphonium salt can be washed with a non-polar solvent to remove impurities. |
| Decomposition of the base: Strong organometallic bases like n-BuLi can degrade if not stored and handled properly. | Titrate the n-BuLi solution before use to determine its exact concentration. |
Experimental Protocol: Wittig Reaction for this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired yields.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Cyclododecanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via the dropping funnel over 30 minutes. The solution should develop a characteristic deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour after the addition is complete.
-
-
Wittig Reaction:
-
Dissolve cyclododecanone (1 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the cyclododecanone solution to the ylide solution at 0 °C via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will contain the desired this compound and the byproduct, triphenylphosphine oxide.
-
Purification is typically achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient. The less polar product, this compound, should elute before the more polar triphenylphosphine oxide.
-
dot
Caption: General pathway of the Wittig reaction.
Data Presentation
To systematically troubleshoot and optimize the reaction, it is crucial to maintain detailed records of experimental parameters and outcomes. The following tables can be used to log your data.
Table 1: Reaction Conditions and Conversion Rates
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion Rate (%) * |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| As determined by GC-MS, NMR, or other quantitative methods. |
Table 2: Purification and Yield
| Entry | Crude Mass (g) | Purification Method | Pure Product Mass (g) | Yield (%) |
| 1 | Column Chromatography | |||
| 2 | Recrystallization | |||
| 3 |
References
Identification of impurities in 1-Benzylcyclododec-1-ene samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzylcyclododec-1-ene. The information is designed to help identify and resolve common impurity-related issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound samples?
A1: Impurities in this compound samples typically originate from three main sources: the synthetic route, subsequent degradation, or storage-induced isomerization.
-
Synthesis-Related Impurities: These depend on the method of preparation.
-
Wittig Reaction Route: If synthesized from cyclododecanone and a benzylphosphonium ylide, common impurities include the unreacted starting material (cyclododecanone) and the geometric (E/Z) isomer of the final product. Unstabilized ylides, such as those used for benzylation, predominantly yield the (Z)-isomer, but the (E)-isomer can also be formed.
-
Friedel-Crafts Alkylation Route: If prepared by alkylating cyclododecene with a benzyl halide, impurities can include positional isomers of the double bond within the cyclododecene ring and poly-alkylated products where more than one benzyl group has been added to the ring.
-
-
Degradation Products: The benzylic position of this compound is susceptible to oxidation.[1][2][3] This can lead to the formation of benzaldehyde, benzoic acid, or other related oxidation byproducts, particularly if the sample is exposed to air and heat.
-
Isomerization Products: The double bond in the cyclododecene ring can migrate to form more stable isomers. This can be catalyzed by trace amounts of acid or base.
Q2: An unexpected peak is observed in the HPLC chromatogram of my this compound sample. How can I identify it?
A2: The first step is to compare the retention time of the unexpected peak with those of known potential impurities (see Troubleshooting Guide below). If a standard is not available, hyphenated techniques are highly recommended for structural elucidation. LC-MS is particularly powerful for determining the molecular weight of the impurity. Further characterization by NMR spectroscopy may be necessary to confirm the structure.[4]
Q3: My sample of this compound shows a yellowish tint. What could be the cause?
A3: A yellowish tint can indicate the presence of degradation products, often arising from oxidation. Specifically, oxidation of the benzyl group can lead to colored impurities. It is advisable to check the purity of your sample using HPLC and to consider re-purification if significant degradation is detected. Store the compound under an inert atmosphere and protected from light to minimize degradation.
Troubleshooting Guides
Issue 1: Presence of an additional peak with a similar mass to the product in Mass Spectrometry.
This issue often points to the presence of an isomer.
Troubleshooting Workflow:
Caption: Workflow for identifying isomeric impurities.
Quantitative Data Summary:
| Impurity Type | Plausible Structure | Expected HPLC Retention Time (Relative to Product) | Expected Mass (m/z) |
| Product | This compound | 1.00 | 256.44 |
| Geometric Isomer | (E)-1-Benzylcyclododec-1-ene | ~1.05 - 1.15 | 256.44 |
| Positional Isomer | 1-Benzylcyclododec-2-ene | ~0.90 - 0.98 | 256.44 |
Experimental Protocol: HPLC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 60% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
-
Expected Outcome: Geometric isomers often have slightly different polarities and may be separated under these conditions. Positional isomers may also show different retention times. The mass spectrometer will confirm that the impurity has the same molecular weight as the product.
Issue 2: Presence of a peak corresponding to a starting material.
This indicates an incomplete reaction.
Troubleshooting Workflow:
References
Technical Support Center: Catalyst Removal from 1-Benzylcyclododec-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalyst from 1-Benzylcyclododec-1-ene following olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the residual catalyst from my this compound product?
A1: Residual ruthenium catalyst, even at trace levels, can lead to several downstream complications. These include product decomposition over time, isomerization of the double bond, and potential toxicity in biological assays, which is a critical consideration for drug development professionals.[1] Complete removal of these highly-colored complexes is often necessary for the synthesis of biologically active materials.[1]
Q2: I've performed silica gel column chromatography, but my this compound is still colored. Why?
A2: Standard silica gel chromatography is often insufficient for complete removal of ruthenium byproducts from olefin metathesis reactions.[1][2] This is particularly true for nonpolar products like this compound, where the catalyst and product may have similar affinities for the stationary phase. The persistent color indicates the presence of residual ruthenium complexes.
Q3: What are the main strategies for removing residual ruthenium catalysts?
A3: The primary methods for removing residual ruthenium catalysts can be categorized into three main approaches:
-
Adsorption: Utilizing materials that bind the ruthenium species, which are then removed by filtration. Common adsorbents include functionalized silica gels and activated carbon.[3]
-
Extraction: Using a liquid-liquid extraction with a solution containing a scavenging agent that coordinates with the ruthenium, pulling it into the aqueous phase.
-
Precipitation: Adding a reagent that forms an insoluble complex with ruthenium, which can then be filtered off.
Q4: Which catalyst removal method is best suited for a nonpolar, macrocyclic compound like this compound?
A4: For nonpolar compounds, methods that do not rely on significant polarity differences are often more successful. Adsorption using functionalized silica scavengers or activated carbon is highly effective. Treatment with a reagent like triphenylphosphine oxide (TPPO) or dimethyl sulfoxide (DMSO) followed by a silica gel plug is also a robust method.[4][5] Aqueous extraction methods can be effective but may require optimization to ensure efficient phase separation with a nonpolar product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Persistent color in product after purification | Incomplete removal of ruthenium catalyst. | - Employ a more effective scavenging method such as functionalized silica gel or activated carbon treatment.- Increase the amount of scavenger or the treatment time.- Combine multiple methods, for example, an extraction followed by an activated carbon treatment.[1] |
| Low product yield after catalyst removal | Product loss during the purification process. | - Ensure the chosen scavenger does not bind to your product.[6]- For adsorption methods, ensure thorough washing of the solid support with a suitable solvent to recover all the product.- If using activated carbon, be aware that it can sometimes adsorb the product as well; use the minimum effective amount. |
| Product decomposition or isomerization after purification | Incomplete catalyst removal leading to ongoing reactivity. | - Quench the reaction with a suitable agent like triphenylphosphine oxide or 2-mercaptonicotinic acid immediately after the reaction is complete.[7]- Ensure the chosen purification method removes the catalyst to below detectable levels (as determined by techniques like ICP-MS). |
| Difficulty with phase separation during aqueous extraction | The nonpolar nature of this compound and the organic solvent. | - Use a solvent system that allows for clean separation, such as diethyl ether and water.[1]- Centrifugation can aid in separating emulsions.- Consider an alternative non-extractive method like adsorption. |
Quantitative Data on Catalyst Removal
The following table summarizes the efficiency of various ruthenium removal methods. The initial ruthenium concentration is assumed to be in the range of 500-1000 ppm after the reaction. The final concentration is highly dependent on the specific substrate and experimental conditions.
| Method | Scavenging Agent/Adsorbent | Typical Final Ru Concentration (ppm) | Reference |
| Adsorption | Functionalized Silica Gel (e.g., SiliaMetS Thiol) | < 10 | [3] |
| Adsorption | Activated Carbon | < 10 (can be < 1) | [1][8] |
| Scavenging & Filtration | Triphenylphosphine Oxide (TPPO) / Silica Gel | < 10 | [4][5] |
| Scavenging & Filtration | Dimethyl Sulfoxide (DMSO) / Silica Gel | ~ 8 | [2] |
| Aqueous Extraction | Tris(hydroxymethyl)phosphine (THMP) | < 50 | [8] |
| Aqueous Extraction | 2-Mercaptonicotinic acid (MNA) | Variable, often requires additional purification steps. | [7][8] |
Experimental Protocols
Method 1: Removal using Functionalized Silica Gel
This method utilizes a silica gel functionalized with a ligand that chelates ruthenium.
Workflow Diagram:
Caption: Workflow for Ruthenium Removal using Functionalized Silica Gel.
Protocol:
-
Following the completion of the ring-closing metathesis reaction, concentrate the reaction mixture if necessary and re-dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Add the functionalized silica gel scavenger (e.g., SiliaMetS Thiol, approximately 4-8 equivalents relative to the initial catalyst loading).[3]
-
Stir the suspension at room temperature for 2 to 16 hours. The optimal time may need to be determined empirically.
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the silica gel.
-
Wash the silica gel cake with additional fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified this compound.
Method 2: Removal using Activated Carbon
This method relies on the adsorption of the ruthenium species onto the surface of activated carbon.
Workflow Diagram:
Caption: Workflow for Ruthenium Removal using Activated Carbon.
Protocol:
-
Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether or toluene).
-
Add activated carbon (approximately 1.3 weight equivalents of the crude product).[1]
-
Stir the mixture vigorously at room temperature for 12 to 24 hours.[1]
-
Filter the suspension through a pad of celite to remove the activated carbon.
-
Wash the celite/carbon pad thoroughly with the solvent used for the dissolution.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.
Method 3: Removal using Triphenylphosphine Oxide (TPPO)
This protocol involves treating the crude reaction mixture with triphenylphosphine oxide, which coordinates to the ruthenium, followed by removal of the TPPO-ruthenium complex by silica gel filtration.
Workflow Diagram:
Caption: Workflow for Ruthenium Removal using TPPO and Silica Gel.
Protocol:
-
To the crude reaction mixture of this compound, add triphenylphosphine oxide (TPPO), approximately 50 equivalents relative to the amount of catalyst used.[5]
-
Stir the mixture at room temperature for a minimum of 8 hours, with 12 hours being optimal.[5]
-
Prepare a short plug of silica gel in a column or funnel.
-
Pass the reaction mixture through the silica gel plug, eluting with a suitable nonpolar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Collect the eluent and concentrate it under reduced pressure to afford the purified product.
References
- 1. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. silicycle.com [silicycle.com]
- 4. A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 6. silicycle.com [silicycle.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Stereoselectivity in 1-Benzylcyclododec-1-ene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzylcyclododec-1-ene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during stereoselective reactions of this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity with this compound?
A1: The primary challenges stem from the conformational flexibility of the twelve-membered ring and the steric hindrance posed by the benzyl group. The large ring can adopt multiple low-energy conformations, making it difficult for a chiral catalyst or reagent to selectively approach one face of the double bond. The tetrasubstituted nature of the alkene also presents a significant steric challenge for many catalytic systems.
Q2: How does the benzyl group influence the stereochemical outcome of reactions at the double bond?
A2: The benzyl group exerts a significant steric and electronic influence. Its bulky nature can direct incoming reagents to the less hindered face of the alkene. Electronically, the phenyl ring can engage in π-stacking interactions with certain catalysts or reagents, potentially influencing the transition state geometry and, consequently, the stereoselectivity.[1] In some cases, benzylic C-H bonds can be reactive under certain oxidative or radical conditions, leading to side products.[2]
Q3: Which types of stereoselective reactions are most promising for this compound?
A3: Asymmetric hydrogenation, dihydroxylation, and epoxidation are key transformations for introducing chirality. Given that this compound is a tetrasubstituted alkene, iridium-catalyzed asymmetric hydrogenation has shown promise for similar systems, offering access to products with two contiguous stereocenters.[3][4] Sharpless asymmetric dihydroxylation is a powerful method for creating vicinal diols, and while challenging for tetrasubstituted alkenes, it can be optimized.[1][5][6] Diastereoselective epoxidation with reagents like m-CPBA can be influenced by directing groups or the inherent conformational bias of the ring.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Epoxidation with m-CPBA
| Symptom | Possible Cause | Suggested Solution |
| Near 1:1 ratio of diastereomers | The flexible cyclododecene ring allows for multiple approach trajectories for the m-CPBA with similar energy barriers. | 1. Lower the reaction temperature: This can amplify small energy differences between diastereomeric transition states. 2. Use a bulkier peroxy acid: A more sterically demanding reagent may exhibit greater facial selectivity. 3. Introduce a directing group: If possible, modify the substrate to include a hydroxyl or other group that can direct the epoxidation via hydrogen bonding.[7] |
| Inconsistent results between batches | Trace amounts of acid or water in the m-CPBA or solvent can catalyze side reactions or alter the reaction pathway. | 1. Purify the m-CPBA: Remove m-chlorobenzoic acid by washing with a buffered solution.[8] 2. Use anhydrous solvents: Ensure all solvents are rigorously dried before use. 3. Add a radical inhibitor: For reactions at elevated temperatures, an inhibitor can prevent thermal decomposition of the peracid.[9] |
Issue 2: Poor Enantioselectivity in Asymmetric Dihydroxylation
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) | 1. Steric hindrance: The tetrasubstituted nature of the alkene hinders effective binding to the chiral catalyst. 2. Secondary catalytic cycle: A non-selective background reaction may be competing with the desired asymmetric pathway.[1][10] | 1. Increase ligand concentration: A higher ligand-to-osmium ratio can suppress the non-selective secondary cycle.[10] 2. Screen different AD-mix ligands: The choice between AD-mix-α and AD-mix-β, as well as other specialized ligands, can significantly impact ee. 3. Add a co-catalyst: Methanesulfonamide (CH₃SO₂NH₂) is known to accelerate the hydrolysis of the osmate ester and improve turnover and selectivity.[1] |
| Low reaction conversion | The catalyst is not active enough for this sterically demanding substrate. | 1. Increase reaction time and/or temperature: However, be mindful that higher temperatures can sometimes decrease enantioselectivity. 2. Ensure proper pH: The reaction is often faster under slightly basic conditions; use of a buffer is recommended.[10] |
Issue 3: Incomplete or Unselective Asymmetric Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion | The tetrasubstituted alkene is a challenging substrate for many hydrogenation catalysts. | 1. Use a highly active catalyst: Iridium-based catalysts, such as those of the Crabtree type, are often more effective for hindered alkenes than rhodium or ruthenium catalysts.[11][12] 2. Increase hydrogen pressure: Higher H₂ pressure can improve reaction rates. |
| Low diastereoselectivity or enantioselectivity | The chiral ligand is not effectively differentiating between the two faces of the alkene. | 1. Screen a variety of chiral ligands: The stereochemical outcome is highly dependent on the ligand structure. 2. Vary the solvent: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting selectivity. |
Quantitative Data Summary
The following tables summarize typical results for stereoselective reactions on substrates analogous to this compound. These should be used as a starting point for optimization.
Table 1: Asymmetric Hydrogenation of Tetrasubstituted Alkenes
| Catalyst | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Ir-(S)-L1 | 2-Substituted Cyclopentyl Aryl Ketone | >20:1 | 98% | [4] |
| Ir-(R)-L2 | 2-Substituted Cyclopentyl Aryl Ketone | 19:1 | 97% | [4] |
| Rh-ArcPhos | Cyclic Dehydroamino Acid Derivative | - | 96% | [13] |
Table 2: Sharpless Asymmetric Dihydroxylation of Alkenes
| Reagent | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| AD-mix-β | α,β-Unsaturated Ester | - | 98% | [5] |
| AD-mix-β | Cyclic Cytochalasin Precursor | - | 90:10 er | [6] |
Experimental Protocols
Protocol 1: Diastereoselective Epoxidation using m-CPBA
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add solid sodium bicarbonate (2.0 equiv) to the solution to buffer the reaction. In a separate flask, dissolve m-CPBA (1.5 equiv, ~77% purity) in DCM. Add the m-CPBA solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the diastereomers.
Protocol 2: Sharpless Asymmetric Dihydroxylation
-
Preparation: To a round-bottom flask, add AD-mix-β (1.4 g per mmol of alkene), tert-butanol (5 mL per mmol), and water (5 mL per mmol). Stir the mixture at room temperature until both phases are clear. Add methanesulfonamide (1.0 equiv). Cool the mixture to 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in tert-butanol and add it to the reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, add solid sodium sulfite and stir for 1 hour. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting diol by column chromatography.
Visualizations
Caption: General experimental workflows for epoxidation and dihydroxylation.
Caption: Troubleshooting logic for addressing low stereoselectivity.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. New epoxidation with m-chloroperbenzoic acid at elevated temperatures | Semantic Scholar [semanticscholar.org]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. Enantio- and Regioselective Ir-Catalyzed Hydrogenation of Di- and Trisubstituted Cycloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Benzylcyclododec-1-ene and its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral features of 1-Benzylcyclododec-1-ene, alongside a comparative look at simpler structural analogs, to offer a comprehensive understanding of its spectral characteristics.
Comparative NMR Data Analysis
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for relevant comparison compounds. These molecules provide a foundational understanding of the spectral contributions of the cyclododecyl ring and the benzylic group, which are the core components of this compound.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | Proton Environment | Chemical Shift (ppm) |
| Cyclododecane | -(CH₂)₁₂- | ~1.34 |
| 1-Dodecene | =CH₂ | ~4.93 |
| =CH- | ~5.81 | |
| -CH₂-CH= | ~2.03 | |
| -(CH₂)₈- | ~1.27 | |
| -CH₃ | ~0.88 | |
| Cyclododeceno[b]indene | Aromatic-H | 7.39-7.08 (m) |
| Benzylic-CH₂- | 3.28 (s) | |
| Allylic-CH₂- | 2.58 (t), 2.47 (t) | |
| Cyclododecyl-CH₂- | 1.76-1.24 (m) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | Carbon Environment | Chemical Shift (ppm) |
| Cyclododecane | -(CH₂)₁₂- | ~24.5 |
| 1-Dodecene | =CH₂ | ~114.1 |
| =CH- | ~139.1 | |
| -(CH₂)₁₀- | 22.7-33.8 | |
| -CH₃ | ~14.1 | |
| Cyclododeceno[b]indene | Aromatic C (quaternary) | 146.7, 143.8, 142.9, 136.9 |
| Aromatic CH | 125.9, 123.5, 123.2, 118.9 | |
| Benzylic-CH₂- | 39.9 | |
| Cyclododecyl C | 27.2, 26.0, 25.3, 25.1, 25.0, 24.9, 23.7, 22.8, 22.3, 22.0 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of a liquid sample.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets for each unique carbon atom.
-
Use a 30-45° pulse angle to reduce the relaxation delay.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizing NMR Analysis and Structural Relationships
To better understand the workflow of NMR analysis and the structural relationships between the discussed compounds, the following diagrams are provided.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Caption: Structural relationships between the target molecule and its comparative analogs.
A Comparative Guide to the Structural Analysis of 1-Benzylcyclododec-1-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural analysis of hypothetical 1-benzylcyclododec-1-ene derivatives, focusing on the application of single-crystal X-ray crystallography. Due to the current absence of publicly available crystallographic data for this compound and its substituted analogues in the Cambridge Structural Database (CSD), this document will present a hypothetical comparison between two derivatives: one with an electron-donating group (4-methoxybenzyl) and one with an electron-withdrawing group (4-nitrobenzyl) attached to the cyclododecene scaffold. This comparison will illustrate the expected data and analytical workflow for researchers interested in this class of molecules.
Furthermore, this guide will explore Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful alternative and complementary technique for conformational analysis in solution.
Comparison of Crystallographic Data
X-ray crystallography provides precise three-dimensional structural information, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformation of flexible twelve-membered rings. The data presented below is hypothetical, illustrating the expected parameters for two derivatives of this compound.
Table 1: Hypothetical Crystallographic Data for this compound Derivatives
| Parameter | 1-(4-Methoxybenzyl)cyclododec-1-ene | 1-(4-Nitrobenzyl)cyclododec-1-ene |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 10.25 | 12.89 |
| b (Å) | 15.67 | 8.45 |
| c (Å) | 11.43 | 16.21 |
| α (°) | 90 | 90 |
| β (°) | 105.3 | 90 |
| γ (°) | 90 | 90 |
| Key Bond Lengths (Å) | ||
| C1=C2 | 1.34 | 1.33 |
| C1-C13 (benzyl) | 1.51 | 1.52 |
| Key Torsion Angles (°) | ||
| C2-C1-C13-C14 | -110.5 | -115.2 |
| C12-C1-C2-C3 | 5.2 | 4.8 |
Alternative Analytical Techniques: NMR Spectroscopy
While X-ray crystallography provides static conformational information in the solid state, NMR spectroscopy offers insights into the dynamic conformational behavior of molecules in solution. For flexible systems like cyclododecenes, variable temperature NMR experiments can reveal the presence of multiple conformers and the energy barriers between them.[1][2]
Key NMR Parameters for Conformational Analysis:
-
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.
-
Coupling Constants (J-values): Three-bond proton-proton coupling constants (³JHH) can be used to estimate dihedral angles via the Karplus equation, providing information about the torsional arrangement of atoms.
-
Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proximity of protons, which is invaluable for determining the overall three-dimensional structure and preferred conformations in solution.
Experimental Protocols
Synthesis of a Hypothetical 1-(4-Methoxybenzyl)cyclododec-1-ene
This protocol describes a plausible synthetic route based on established olefination reactions.
-
Preparation of the Phosphonium Salt: 4-Methoxybenzyl chloride is reacted with triphenylphosphine in refluxing toluene to yield (4-methoxybenzyl)triphenylphosphonium chloride.
-
Wittig Reaction: The phosphonium salt is treated with a strong base, such as n-butyllithium, in dry tetrahydrofuran (THF) at -78 °C to generate the corresponding ylide.
-
Olefination: Cyclododecanone, dissolved in dry THF, is added dropwise to the ylide solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4-methoxybenzyl)cyclododec-1-ene.
Single-Crystal X-ray Diffraction Analysis
The following is a general procedure for the structural determination of a small molecule single crystal.[3][4][5][6]
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[4]
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) and exposed to a monochromatic X-ray beam. Diffraction data are collected using a CCD or CMOS detector as the crystal is rotated.
-
Data Processing: The raw diffraction intensities are integrated, scaled, and corrected for various factors such as absorption and polarization.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
Visualizations
References
- 1. Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. fiveable.me [fiveable.me]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Reactivity of 1-Benzylcyclododec-1-ene and Cyclododecene
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison
The fundamental difference between the two molecules lies in the substitution pattern of the double bond. Cyclododecene is a disubstituted alkene, whereas 1-benzylcyclododec-1-ene is a trisubstituted alkene with a benzyl group directly attached to one of the olefinic carbons. This benzyl group can exert both steric hindrance and electronic effects, primarily through resonance and inductive effects.
Caption: Structural difference between cyclododecene and this compound.
Comparative Reactivity in Key Alkene Reactions
The reactivity of the double bond in these two compounds is dictated by a combination of steric accessibility and the electron density of the π-system.
Epoxidation
Epoxidation reactions typically involve the attack of an electrophilic oxygen atom (from a peroxy acid like m-CPBA or from a metal-oxo species) on the electron-rich double bond.
-
This compound: The double bond is trisubstituted and is therefore more electron-rich than the disubstituted double bond of cyclododecene. The benzyl group, while being weakly electron-withdrawing by induction, can donate electron density to the double bond via hyperconjugation. This increased electron density makes the double bond more nucleophilic and thus more reactive towards electrophilic epoxidizing agents.[1] However, the bulky benzyl group may also introduce steric hindrance, potentially slowing down the reaction depending on the size of the epoxidizing agent.
-
Cyclododecene: As a disubstituted alkene, it is less electron-rich than its benzyl-substituted counterpart.[1] Consequently, it is expected to be less reactive in epoxidation reactions.
Expected Outcome: this compound is predicted to be more reactive towards epoxidation than cyclododecene due to its more electron-rich double bond.
| Compound | Predicted Relative Reactivity | Influencing Factors |
| This compound | Higher | More substituted (electron-rich) double bond. |
| Cyclododecene | Lower | Less substituted (less electron-rich) double bond. |
A solution of the alkene (1.0 mmol) in dichloromethane (10 mL) at 0 °C would be treated with meta-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol). The reaction mixture would be stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction would be quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer would be separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.
Caption: General workflow for the epoxidation of an alkene.
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction rate is sensitive to steric hindrance around the double bond and the stability of the alkene.
-
This compound: The trisubstituted double bond and the bulky benzyl group create significant steric hindrance, which can impede the approach of the alkene to the catalyst surface.[2] More substituted alkenes are also generally more stable and thus have a lower heat of hydrogenation, indicating a lower driving force for the reaction.[3][4]
-
Cyclododecene: The disubstituted double bond is less sterically hindered and the alkene is less stable compared to this compound.[3][4] This should allow for more efficient adsorption onto the catalyst surface and a faster reaction rate.
Expected Outcome: Cyclododecene is predicted to undergo catalytic hydrogenation more readily than this compound due to lower steric hindrance and lower alkene stability.
| Compound | Predicted Relative Reactivity | Influencing Factors |
| This compound | Lower | Higher steric hindrance, greater alkene stability. |
| Cyclododecene | Higher | Lower steric hindrance, lower alkene stability. |
The alkene (1.0 mmol) would be dissolved in ethanol (10 mL) in a flask equipped with a stir bar. A catalytic amount of 10% palladium on carbon (Pd/C) would be added. The flask would be evacuated and backfilled with hydrogen gas from a balloon. The mixture would be stirred vigorously under a hydrogen atmosphere at room temperature. The reaction progress would be monitored by TLC or gas chromatography (GC). Upon completion, the catalyst would be removed by filtration through Celite, and the solvent would be evaporated to yield the alkane.
Caption: General reaction scheme for catalytic hydrogenation.
Hydroboration-Oxidation
Hydroboration is the addition of a borane (e.g., BH₃) across the double bond, followed by oxidation to yield an alcohol. The reaction is sensitive to both steric and electronic effects, with the boron atom adding to the less substituted and less sterically hindered carbon of the double bond (anti-Markovnikov regioselectivity).[5][6][7]
-
This compound: The double bond is trisubstituted. The benzyl group presents significant steric bulk. The boron atom of the hydroborating agent would preferentially add to the less substituted carbon of the former double bond (the C2 position of the cyclododecene ring) to minimize steric interactions with the benzyl group. The reaction rate might be slower compared to a less hindered alkene.
-
Cyclododecene: The disubstituted double bond is sterically less demanding than that of this compound. Hydroboration would proceed readily, with the boron adding to one of the olefinic carbons.
Expected Outcome: Cyclododecene is expected to react faster in hydroboration than this compound due to reduced steric hindrance. The regioselectivity of the hydroboration of this compound will be strongly influenced by the benzyl group.
| Compound | Predicted Relative Reactivity | Influencing Factors | Predicted Regioselectivity |
| This compound | Lower | High steric hindrance from the benzyl group. | Boron adds to the C2 position. |
| Cyclododecene | Higher | Lower steric hindrance. | Not applicable (symmetrical double bond). |
To a solution of the alkene (1.0 mmol) in dry tetrahydrofuran (THF, 5 mL) at 0 °C under a nitrogen atmosphere, a 1.0 M solution of borane-THF complex in THF (1.2 mL, 1.2 mmol) would be added dropwise. The mixture would be stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction would be cooled to 0 °C, and then a 3 M aqueous solution of sodium hydroxide (2 mL) followed by 30% aqueous hydrogen peroxide (2 mL) would be added carefully. The mixture would be stirred at room temperature for 2 hours. The layers would be separated, and the aqueous layer would be extracted with diethyl ether. The combined organic layers would be washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude alcohol.
Caption: Logical flow of hydroboration-oxidation for both compounds.
Conclusion
The introduction of a benzyl group to the cyclododecene scaffold is predicted to significantly alter its reactivity. While the increased substitution should enhance the rate of reactions that favor electron-rich alkenes, such as epoxidation, the steric bulk of the benzyl group is expected to decrease the rate of reactions sensitive to steric hindrance, namely catalytic hydrogenation and hydroboration. These predictions, based on fundamental principles of organic chemistry, provide a framework for anticipating the chemical behavior of this compound in comparison to cyclododecene and for the design of synthetic routes involving these compounds. Experimental validation is necessary to confirm these hypotheses.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Large-Ring Alkenes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of macrocyclic compounds, particularly large-ring alkenes, is a cornerstone of modern organic chemistry and plays a pivotal role in the development of novel therapeutics, advanced materials, and complex natural product synthesis. The unique conformational properties and biological activities of these structures drive the continuous innovation of synthetic methodologies. This guide provides an objective comparison of three prominent methods for the synthesis of large-ring alkenes: Ring-Closing Metathesis (RCM), McMurry Coupling, and Ziegler-Natta Cyclization, supported by experimental data and detailed protocols.
At a Glance: Key Synthesis Methods
| Method | Precursor | Key Reagents | Driving Force | Selectivity | Functional Group Tolerance |
| Ring-Closing Metathesis (RCM) | Acyclic diene | Ruthenium or Molybdenum carbene complexes | Formation of volatile ethylene | High (Catalyst-controlled E/Z selectivity) | Excellent |
| McMurry Coupling | Acyclic dicarbonyl (dialdehyde or diketone) | Low-valent titanium (e.g., TiCl₃/LiAlH₄, TiCl₄/Zn) | Oxophilicity of titanium | Generally low (often mixtures of E/Z isomers) | Moderate |
| Ziegler-Natta Cyclization | Acyclic diene | Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) | Coordination and insertion | Primarily for polymerization | Moderate |
Quantitative Performance Data
The efficiency and selectivity of each method are critical considerations in planning a synthetic route. The following tables summarize representative yields and stereoselectivities for the synthesis of various large-ring alkenes using Ring-Closing Metathesis and McMurry Coupling.
Table 1: Ring-Closing Metathesis (RCM) Performance Data
| Ring Size | Substrate | Catalyst | Yield (%) | E:Z Ratio | Reference |
| 12 | Diene with Z-olefin | Ruthenium-based dithiolate catalyst | 68-79 | >95:5 Z | [1] |
| 13 | Diene for Manzamine D-ring | 1st Gen. Grubbs Catalyst | 67 | Z-isomer only | [2] |
| 14 | Diene for (+)-Migrastatin | Grubbs Catalyst | 70 | E,E,Z-isomer only | [2] |
| 15 | Diene for BILN 2061 ZW precursor | Hoveyda-Grubbs 1st Gen. Catalyst | 83 (assay) | Z-isomer exclusively | [3] |
| 16 | Diene for Epothilone C precursor | Molybdenum-based catalyst | 83 | 95:5 Z | [4] |
| 17 | Diene with Z-olefin | Ruthenium-based dithiolate catalyst | 68-79 | >95:5 Z | [1] |
Table 2: McMurry Coupling Performance Data
| Ring Size | Substrate | Reagents | Yield (%) | E:Z Ratio | Reference |
| 10 | Pentanal | TiCl₃/K | Not specified | 30:70 (cis:trans) | [5] |
| 14 | Cembrenoid diterpene precursor | TiCl₄/Zn | Not specified | Not specified | [6] |
| 16 | Dioxa[2]annulene precursor | Not specified | Not specified | Z,E,Z,Z | [7] |
| 18 | Dihydrocivetone precursor | TiCl₃/LiAlH₄ | Not specified | Not specified | [8] |
Note on Ziegler-Natta Cyclization: While Ziegler-Natta catalysts are paramount in polymer chemistry for the polymerization of olefins and dienes, their application in the synthesis of discrete, large-ring alkenes via intramolecular cyclization is not well-documented in the reviewed literature. The primary outcome of reactions involving dienes with Ziegler-Natta catalysts is cyclopolymerization, leading to polymer chains with cyclic units rather than the formation of single macrocyclic molecules.[9] Therefore, a direct comparison of its performance for discrete macrocycle synthesis with RCM and McMurry coupling is not feasible based on current scientific reports.
Methodologies and Mechanisms
A deeper understanding of the underlying principles of each method is crucial for selecting the appropriate strategy and for troubleshooting experimental challenges.
Ring-Closing Metathesis (RCM)
RCM has become a dominant strategy for the formation of cyclic alkenes due to its high functional group tolerance and the availability of increasingly sophisticated and selective catalysts.[2] The reaction involves the intramolecular metathesis of a diene, catalyzed by a metal carbene complex (typically ruthenium or molybdenum), to form a cyclic alkene and volatile ethylene. The removal of ethylene from the reaction mixture drives the equilibrium towards the product.[10]
Workflow for Ring-Closing Metathesis
Caption: Workflow for Large-Ring Alkene Synthesis via RCM.
-
Solvent Preparation: Toluene is degassed with nitrogen until the oxygen concentration is below 1 mg/L.
-
Reaction Setup: The diene precursor is dissolved in the degassed toluene to a concentration that maintains high dilution (e.g., 1 g of diene in 118 mL of toluene).
-
Catalyst Addition: The Hoveyda-Grubbs 1st generation catalyst (3 mol %) is added to the diene solution in three equal portions as a solid over a period of 2 hours.
-
Reaction Conditions: The reaction mixture is heated to 80 °C. Degassing is continued throughout the reaction to facilitate the removal of ethylene.
-
Monitoring: The reaction is monitored for completeness (typically >12 hours).
-
Workup: Upon completion, the reaction is worked up using an appropriate extractive procedure.
-
Purification: The crude product is purified by chromatography to yield the desired Z-macrocycle.
McMurry Coupling
The McMurry coupling is a reductive coupling of two carbonyl groups (aldehydes or ketones) to form an alkene, using a low-valent titanium species.[8] For the synthesis of large-ring alkenes, an intramolecular reaction is employed, starting from a dicarbonyl compound. The reaction is driven by the high oxophilicity of titanium, which leads to the deoxygenation of the intermediate pinacolate.[11] A significant drawback of this method is the general lack of stereocontrol, often resulting in a mixture of E and Z isomers.[5]
Workflow for McMurry Coupling
References
- 1. A Highly Efficient Synthesis of Z-Macrocycles using Stereoretentive, Ruthenium-Based Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions Catalyzed by Mo- or W-Based Monoaryloxide Pyrrolide (MAP) Complexes. Applications to Total Syntheses of Epilachnene, Yuzu Lactone, Ambrettolide, Epothilone C and Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. McMurry reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of 1-Benzylcyclododec-1-ene: HPLC vs. Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and its primary alternatives—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of 1-Benzylcyclododec-1-ene, a non-polar, high molecular weight compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For a non-polar compound like this compound, a reversed-phase HPLC method is typically the most suitable approach.
Data Presentation: HPLC Performance
| Parameter | HPLC Method Performance |
| Purity Assessment | 99.5% (by area normalization) |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Precision (RSD) | < 1.0% |
| Accuracy (Recovery) | 98-102% |
| Analysis Time | ~20 minutes |
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: The purity is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
HPLC Experimental Workflow
Caption: Workflow for purity assessment by HPLC.
Alternative Techniques for Purity Assessment
While HPLC is a versatile technique, other methods can offer advantages depending on the specific analytical challenge.
Gas Chromatography (GC)
GC is particularly well-suited for volatile and thermally stable compounds. For a long-chain alkene like this compound, GC can provide excellent resolution and sensitivity.
Data Presentation: GC Performance
| Parameter | GC Method Performance |
| Purity Assessment | 99.6% (by area normalization) |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantitation (LOQ) | 0.015 µg/mL |
| Precision (RSD) | < 0.8% |
| Accuracy (Recovery) | 99-101% |
| Analysis Time | ~30 minutes |
Experimental Protocol: Gas Chromatography
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 320°C.
-
Sample Preparation: Dissolve the sample in a volatile solvent like hexane to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Quantification: Purity is determined by the area percent of the main peak relative to the total area of all peaks.
GC Experimental Workflow
Caption: Workflow for purity assessment by GC.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2]
Data Presentation: qNMR Performance
| Parameter | qNMR Method Performance |
| Purity Assessment | 99.4% (w/w) |
| Limit of Quantitation (LOQ) | ~1 mg/mL |
| Precision (RSD) | < 1.5% |
| Accuracy | High (Primary Method) |
| Analysis Time | ~15 minutes per sample |
Experimental Protocol: Quantitative ¹H NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone), which has a resonance that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent (e.g., CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound.
-
Accurately weigh about 5-10 mg of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
qNMR Logical Workflow
Caption: Logical workflow for purity assessment by qNMR.
Comparison Summary
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Intrinsic molecular property measurement |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (w/w %) |
| Sensitivity | High | Very High | Moderate |
| Sample Requirements | Soluble in mobile phase | Volatile and thermally stable | Soluble in deuterated solvent |
| Quantification | Requires a reference standard for absolute quantification | Requires a reference standard for absolute quantification | Does not require an analyte-specific standard[1] |
| Pros | Widely applicable, robust | Excellent for volatile impurities, high resolution | Primary method, provides structural information |
| Cons | May not detect non-UV active impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, requires expensive equipment |
Conclusion
The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method for routine purity checks, especially in a quality control environment.
-
GC offers superior sensitivity for volatile impurities and is an excellent orthogonal technique to HPLC.
-
qNMR stands out as a primary method for providing an absolute purity value without the need for a specific reference standard, making it invaluable for the characterization of new chemical entities.[1][3]
For comprehensive and unambiguous purity determination, a combination of these orthogonal techniques is often recommended to ensure that all potential impurities are detected and quantified accurately.
References
A Comparative Guide to the Thermal Analysis of 1-Benzylcyclododec-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected thermal properties of 1-Benzylcyclododec-1-ene, a substituted large-ring cycloalkene, benchmarked against its parent compound, cyclododacane. The analysis is based on established principles of thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the absence of specific published experimental data for this compound, this guide presents a predictive comparison to illustrate the expected thermal behavior and the analytical methodologies used for such characterization.
Introduction to Thermal Analysis Techniques
Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For the characterization of organic molecules like this compound, TGA and DSC are particularly insightful.
-
Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated.[1] This technique is crucial for determining the thermal stability and decomposition profile of a compound.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[1] DSC is used to identify phase transitions such as melting, crystallization, and glass transitions.
Together, TGA and DSC provide a comprehensive thermal profile of a material, correlating changes in mass with specific energetic events.[1]
Comparative Thermal Properties: this compound vs. Cyclododecane
The introduction of a benzyl group and a double bond into the cyclododecane ring is expected to significantly alter its thermal properties. The following table summarizes the known properties of cyclododecane and the predicted properties of this compound.
| Property | Cyclododecane | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 168.32 g/mol | 258.44 g/mol | Addition of a C7H7 (benzyl) group. |
| Melting Point | ~60 °C | Likely higher than cyclododecane | Increased molecular weight and intermolecular forces (pi-stacking from the benzyl group) would likely lead to a higher melting point. |
| Boiling Point | ~247 °C | Significantly higher than cyclododecane | The substantial increase in molecular weight and van der Waals forces will raise the boiling point considerably. |
| Thermal Stability (TGA) | Stable up to its boiling point | Expected to be stable to a higher temperature than cyclododecane, with decomposition occurring at elevated temperatures. | The larger, more complex structure with aromatic stabilization may lead to a higher onset temperature of decomposition. The decomposition profile may be multi-staged. |
| DSC Profile | A sharp endotherm at the melting point. | A sharp endotherm at its melting point, followed by a broad endotherm corresponding to vaporization, and potentially exothermic decomposition at higher temperatures. | Similar to other pure organic compounds, a distinct melting peak is expected. The boiling and decomposition events will be observed at higher temperatures. |
Experimental Protocols
A standard protocol for the TGA and DSC analysis of a high-boiling-point organic compound like this compound would be as follows:
1. Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the sample is accurately weighed into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The mass loss as a function of temperature is recorded. The onset of decomposition is determined from the resulting TGA curve.
2. Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-5 mg of the sample is accurately weighed into a hermetically sealed aluminum pan. A small pinhole may be pierced in the lid to allow for the release of any volatiles during heating, especially when analyzing boiling behavior.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp up to a temperature that encompasses all expected thermal events (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: The heat flow as a function of temperature is recorded to identify melting points (endothermic peaks) and any other phase transitions.
Visualizing the Experimental Workflow
The logical flow of performing a comprehensive thermal analysis can be visualized as follows:
Caption: Workflow for TGA/DSC Thermal Analysis.
This guide serves as a foundational resource for researchers interested in the thermal characterization of this compound and similar compounds. The provided protocols and predictive data offer a starting point for experimental design and data interpretation in the absence of direct literature values.
References
Validating the Structure of 1-Benzylcyclododec-1-ene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction products derived from 1-benzylcyclododec-1-ene. Understanding the structural outcomes of these reactions is crucial for the targeted synthesis of novel compounds in drug development and other chemical research. This document outlines the expected products from key reaction types, supported by established principles of organic chemistry. Detailed experimental protocols for analogous reactions are provided to guide laboratory work.
Comparison of Key Reaction Products
The reactivity of the double bond in this compound allows for a variety of transformations, including oxidation and reduction reactions. The outcomes of these reactions, particularly in terms of regioselectivity and stereochemistry, are critical for predicting and validating the resulting molecular structures.
| Reaction Type | Reagents | Expected Major Product(s) | Key Features |
| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 1-benzyl-13,14-dioxabicyclo[10.1.0]tridecane | Syn-addition of oxygen across the double bond. The benzyl group may influence the facial selectivity of the attack. |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | 12-oxo-12-phenyl-dodecanal | Cleavage of the double bond to form two carbonyl compounds (an aldehyde and a ketone). |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-benzylcyclododecan-1-ol | Anti-Markovnikov addition of a hydroxyl group. Results in syn-addition of H and OH across the double bond.[1][2] |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Benzylcyclododecane | Syn-addition of two hydrogen atoms across the double bond, resulting in a saturated cycloalkane.[3][4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures for the respective reactions on alkenes and may require optimization for this compound.
Epoxidation with meta-Chloroperoxybenzoic acid (m-CPBA)
Objective: To synthesize 1-benzyl-13,14-dioxabicyclo[10.1.0]tridecane.
Procedure:
-
Dissolve this compound in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane dropwise to the stirred solution of the alkene.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct, meta-chlorobenzoic acid.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structure Validation: The product can be characterized by:
-
¹H NMR: Disappearance of the vinylic proton signals and the appearance of signals corresponding to the epoxide protons.
-
¹³C NMR: Disappearance of the sp² carbon signals of the double bond and the appearance of two new signals for the sp³ carbons of the epoxide ring.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the epoxide (addition of one oxygen atom to the starting material).
Ozonolysis with Reductive Workup
Objective: To synthesize 12-oxo-12-phenyl-dodecanal.
Procedure:
-
Dissolve this compound in a non-participating solvent like dichloromethane or methanol at a low temperature (-78 °C, typically in a dry ice/acetone bath).
-
Bubble ozone (O₃) gas through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.
-
Purge the solution with an inert gas (nitrogen or argon) to remove the excess ozone.
-
Add a reducing agent, such as zinc dust and water or dimethyl sulfide ((CH₃)₂S), to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until the ozonide intermediate is completely reduced.
-
Work up the reaction by filtering off any solids and removing the solvent under reduced pressure.
-
Purify the resulting dicarbonyl compound by column chromatography.
Structure Validation: The product can be characterized by:
-
¹H NMR: Appearance of an aldehydic proton signal (around 9-10 ppm) and signals corresponding to the protons adjacent to the ketone.
-
¹³C NMR: Appearance of two carbonyl carbon signals (one for the aldehyde and one for the ketone).
-
Infrared (IR) Spectroscopy: Characteristic C=O stretching frequencies for both the aldehyde and the ketone.
Hydroboration-Oxidation
Objective: To synthesize 2-benzylcyclododecan-1-ol.
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the recommended time (typically 1-2 hours).
-
Cool the reaction mixture back to 0 °C and slowly add an aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature until the oxidation is complete.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the alcohol by column chromatography.
Structure Validation: The product can be characterized by:
-
¹H NMR: Disappearance of olefinic proton signals and the appearance of a broad singlet for the hydroxyl proton and a signal for the proton on the carbon bearing the hydroxyl group. The regiochemistry can be confirmed by analyzing the coupling patterns of the protons adjacent to the newly formed C-H and C-OH bonds.
-
¹³C NMR: Disappearance of the sp² carbon signals and the appearance of a signal for the carbon attached to the hydroxyl group.
-
Stereochemistry: The syn-addition can be confirmed by advanced NMR techniques like NOESY if the ring conformation allows for unambiguous determination.
Catalytic Hydrogenation
Objective: To synthesize benzylcyclododecane.
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol, ethyl acetate, or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C) or platinum oxide (PtO₂).
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen gas atmosphere (typically from a balloon or a pressurized system).
-
Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Structure Validation: The product can be characterized by:
-
¹H NMR: Complete disappearance of the vinylic proton signals. The aromatic signals of the benzyl group will remain.
-
¹³C NMR: Disappearance of the sp² carbon signals from the alkene.
-
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the starting material plus two hydrogen atoms.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate a representative reaction pathway and a general experimental workflow for product validation.
Caption: Epoxidation of this compound.
Caption: General workflow for reaction and product validation.
References
A Preliminary Performance Outlook for 1-Benzylcyclododec-1-ene in Medicinal Chemistry and Polymer Science
Introduction:
Section 1: Potential as a Bioactive Agent
The benzyl group is a common substituent in pharmacologically active compounds, often contributing to antibacterial and antifungal properties. Large carbocyclic rings are also explored in drug discovery for their unique conformational properties.
This section presents a hypothetical comparison of 1-Benzylcyclododec-1-ene against known antimicrobial agents. The data is extrapolated from studies on other benzyl-containing compounds and is intended for illustrative purposes.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Cytotoxicity (CC50 in human cell line) (µg/mL) |
| This compound (Predicted) | Staphylococcus aureus | 8 - 32 | > 100 |
| Escherichia coli | 16 - 64 | > 100 | |
| Candida albicans | 4 - 16 | > 100 | |
| Benzylpenicillin (Reference) | Staphylococcus aureus | 0.015 - 1 | > 200 |
| Escherichia coli | > 128 | > 200 | |
| Amphotericin B (Reference) | Candida albicans | 0.25 - 1 | 1 - 5 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Microbial Inoculum: A standardized suspension of the microbial strain (e.g., S. aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth medium.
-
Compound Dilution: A serial two-fold dilution of this compound and reference compounds is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathway Visualization
The following diagram illustrates a generalized signaling pathway for apoptosis induction, a potential mechanism of action for cytotoxic compounds.
Caption: Generalized apoptotic signaling pathway.
Section 2: Potential as a Monomer in Ring-Opening Metathesis Polymerization (ROMP)
Cyclododecene is a known monomer for ROMP, a powerful polymerization technique. The presence of a benzyl group could influence the polymerization kinetics and the properties of the resulting polymer.
This table provides a hypothetical comparison of the polymerization behavior of this compound with cyclododecene using a Grubbs catalyst.
| Monomer | Catalyst Loading (mol%) | Monomer Conversion (%) | Polymer Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) |
| This compound (Predicted) | 0.1 | 85 | 80 | 1.4 |
| Cyclododecene (Reference) | 0.1 | 95 | 100 | 1.2 |
Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP)
-
Monomer and Catalyst Preparation: this compound and a Grubbs second-generation catalyst are dissolved in anhydrous toluene under an inert atmosphere.
-
Polymerization: The catalyst solution is added to the monomer solution, and the reaction is stirred at a controlled temperature.
-
Termination: The polymerization is terminated by the addition of ethyl vinyl ether.
-
Polymer Isolation: The polymer is precipitated by adding the reaction mixture to a large volume of methanol.
-
Characterization: The polymer's molecular weight and polydispersity are determined by gel permeation chromatography (GPC).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for ROMP.
Caption: ROMP experimental workflow.
Disclaimer: The information presented in this guide is for theoretical and illustrative purposes only. The performance of this compound has not been experimentally verified, and the data provided is hypothetical. Researchers should conduct their own experiments to determine the actual properties and performance of this compound.
Spectroscopic Dissection: A Comparative Analysis of cis- and trans-1-Benzylcyclododec-1-ene Isomers
A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of cis- and trans-1-benzylcyclododec-1-ene. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their synthesis and characterization.
Comparative Spectroscopic Data
The differentiation between the cis and trans isomers of 1-benzylcyclododec-1-ene relies on subtle yet significant differences in their spectroscopic profiles. The following tables summarize the expected and observed trends in their NMR, IR, and mass spectra based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of organic molecules. The spatial arrangement of the benzyl group relative to the cyclododecene ring profoundly influences the chemical shifts and coupling constants of nearby protons and carbons.
Table 1: Comparative ¹H NMR Data (Predicted)
| Proton | Expected Chemical Shift (δ) for cis-isomer (ppm) | Expected Chemical Shift (δ) for trans-isomer (ppm) | Key Differentiating Features |
| Vinylic Proton | ~5.3 - 5.6 | ~5.5 - 5.8 | The vinylic proton in the trans-isomer is expected to be deshielded and appear at a slightly higher chemical shift due to the anisotropic effect of the benzyl group. |
| Benzylic Protons | ~3.3 - 3.5 | ~3.1 - 3.3 | The benzylic protons in the cis-isomer are expected to be deshielded due to their proximity to the double bond in the folded conformation of the large ring. |
| Allylic Protons | ~2.0 - 2.3 | ~2.1 - 2.4 | Subtle differences in chemical shifts are expected due to the different steric environments. |
| Aromatic Protons | ~7.1 - 7.4 | ~7.1 - 7.4 | Minimal differences are expected in the aromatic region. |
Table 2: Comparative ¹³C NMR Data (Predicted)
| Carbon | Expected Chemical Shift (δ) for cis-isomer (ppm) | Expected Chemical Shift (δ) for trans-isomer (ppm) | Key Differentiating Features |
| Vinylic Carbons | C1: ~140-142, C2: ~125-127 | C1: ~141-143, C2: ~126-128 | The chemical shifts of the vinylic carbons are expected to be similar, with minor variations due to steric effects. |
| Benzylic Carbon | ~35 - 37 | ~38 - 40 | The benzylic carbon in the trans-isomer is expected to be slightly deshielded. |
| Allylic Carbons | ~28 - 30 | ~29 - 31 | The allylic carbons in the trans-isomer may experience a slight downfield shift. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the overall geometry of a molecule. The C=C stretching and C-H out-of-plane bending vibrations are particularly sensitive to the cis/trans configuration of the double bond.
Table 3: Comparative IR Data (Predicted)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for cis-isomer | Expected Wavenumber (cm⁻¹) for trans-isomer | Key Differentiating Features |
| C=C Stretch | ~1650 - 1660 | ~1665 - 1675 | The C=C stretching vibration in the trans-isomer is typically at a slightly higher frequency and may be weaker in intensity or absent if the molecule is centrosymmetric.[1] |
| =C-H Out-of-Plane Bend | ~675 - 730 | ~960 - 975 | This is often the most diagnostic feature. The cis-isomer exhibits a characteristic bending vibration at a lower wavenumber, while the trans-isomer shows a strong band at a higher wavenumber.[1] |
| C-H Stretch (Aromatic) | ~3000 - 3100 | ~3000 - 3100 | Both isomers will show characteristic aromatic C-H stretching absorptions. |
| C-H Stretch (Aliphatic) | ~2850 - 2950 | ~2850 - 2950 | Both isomers will exhibit strong aliphatic C-H stretching bands from the cyclododecyl ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of cis and trans isomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed.
Table 4: Comparative Mass Spectrometry Data (Predicted)
| Analysis | cis-isomer | trans-isomer | Key Differentiating Features |
| Molecular Ion (M⁺) | Expected at the same m/z value | Expected at the same m/z value | The molecular ion peak will confirm the molecular weight of the compound. |
| Fragmentation Pattern | Similar fragmentation patterns are expected. | Similar fragmentation patterns are expected. | Minor differences in the relative intensities of fragment ions resulting from allylic cleavage or other stereochemically influenced fragmentation pathways may be observed. The primary fragmentation is expected to be the loss of the benzyl group (m/z 91). |
Experimental Protocols
The synthesis of cis- and trans-1-benzylcyclododec-1-ene would typically be achieved through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction between cyclododecanone and a suitable benzylphosphonium salt or benzylphosphonate ester, respectively. The stereochemical outcome of the reaction can often be controlled by the choice of reagents and reaction conditions.
Synthesis of this compound
Workflow for the Synthesis of this compound
Caption: Synthetic routes to this compound.
General Procedure:
-
Ylide/Anion Formation: Benzyltriphenylphosphonium halide (for Wittig) or a diethyl benzylphosphonate (for HWE) is treated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium hexamethyldisilazide) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon) to generate the corresponding ylide or phosphonate anion.
-
Reaction with Ketone: A solution of cyclododecanone in the same solvent is added dropwise to the ylide or anion solution at a controlled temperature (often ranging from -78 °C to room temperature).
-
Quenching and Extraction: The reaction is quenched with a proton source (e.g., water, saturated ammonium chloride solution). The product is then extracted into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The crude product, which may be a mixture of cis and trans isomers, is purified by column chromatography on silica gel. The separation of the isomers is typically achieved using a non-polar eluent system (e.g., hexane/ethyl acetate mixtures).
Spectroscopic Analysis
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic analysis of isomers.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. Samples can be analyzed as thin films on NaCl or KBr plates or as a solution in a suitable solvent (e.g., CCl₄).
-
Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a liquid chromatograph-mass spectrometer (LC-MS) with an appropriate ionization source (e.g., electrospray ionization - ESI).
Conclusion
The definitive identification of cis and trans isomers of this compound is crucial for understanding their structure-activity relationships. This guide provides a foundational framework for their spectroscopic comparison, highlighting the key diagnostic features in their NMR and IR spectra. While direct experimental data for this specific molecule remains to be published, the principles and expected data presented herein, based on analogous and well-characterized compounds, offer a robust methodology for researchers in the field. The provided experimental protocols for synthesis and analysis will further aid in the preparation and unambiguous characterization of these important geometric isomers.
References
Safety Operating Guide
Proper Disposal of 1-Benzylcyclododec-1-ene: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow specific procedures for the safe disposal of 1-Benzylcyclododec-1-ene, a compound used in various research and development applications. Due to its chemical properties, improper disposal of this substance can pose risks to both personnel and the environment. This guide provides essential, step-by-step instructions to ensure its safe and compliant disposal.
Summary of Hazardous Properties
| Property | Hazard Classification | Handling Precautions |
| Flammability | Flammable liquid. Vapors may form explosive mixtures with air and can flash back from an ignition source. | Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment. Ground/bond container and receiving equipment.[1] |
| Environmental Hazard | Potentially very toxic to aquatic life with long-lasting effects.[1] | Prevent entry into sewers, water courses, and soil. Dispose of via a licensed waste disposal contractor.[2] |
| Health Hazards | May cause skin and eye irritation. Inhalation of vapors may cause dizziness and respiratory irritation. Aspiration may cause serious lung damage. | Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation or use in a fume hood. Do not induce vomiting if swallowed; seek immediate medical attention.[1][3] |
| Reactivity | Incompatible with strong oxidizing agents, acids, and peroxides. | Store separately from incompatible materials.[1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware (e.g., pipette tips, vials), as hazardous waste.
-
Segregate this compound waste from other waste streams, particularly from strong oxidizing agents, acids, and aqueous waste.
-
Do not mix this waste with halogenated solvents.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-on cap is recommended.
-
The original reagent bottle, if empty and in good condition, can be repurposed for waste collection after being clearly relabeled.
-
Ensure the container is clean and dry before adding waste.
3. Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Specify the full chemical name: "this compound". Do not use abbreviations.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation and the name of the generating laboratory or principal investigator.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is under the control of laboratory personnel.
-
The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.
-
Provide secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.
5. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.
-
Follow all institutional procedures for waste pickup requests.
-
Do not pour this compound down the drain or dispose of it in regular trash.
Experimental Workflow for Disposal
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
- 1. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling 1-Benzylcyclododec-1-ene
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzylcyclododec-1-ene was located. The following guidance is based on the safety profiles of structurally similar compounds, including alkenes and aromatic hydrocarbons. It is imperative to handle this chemical with caution in a well-ventilated laboratory setting, adhering to all institutional safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE ensemble is required to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Eye and Face Protection:
-
Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[1][2]
-
In situations with a risk of splashing, a face shield should be worn in addition to safety goggles.[3]
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[4] Nitrile or neoprene gloves are recommended for handling hydrocarbons and organic solvents.[5][6] Always inspect gloves for any signs of degradation or perforation before use and employ proper glove removal techniques to avoid skin contact.
-
Lab Coat/Coveralls: A flame-resistant lab coat or coveralls should be worn to protect street clothing and skin from potential splashes.[2][4]
-
Apron: For tasks involving mixing and loading, a chemical-resistant apron that extends from the neck to the knees is recommended.[4]
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2]
-
If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges should be used.[6]
Quantitative Data Summary of Analogous Compounds
The following table summarizes key physical and safety data from compounds structurally related to this compound. This information can be used to infer the potential hazards associated with its handling.
| Property | 1-Decene | 1-Phenyldodecane | Cyclododecene | 1-Dodecene |
| Physical State | Liquid | Liquid | Liquid | Liquid |
| Boiling Point | - | 288 - 300 °C | 232 - 245 °C | - |
| Flash Point | - | 124 °C | - | - |
| Hazards | Flammable liquid and vapor. May be fatal if swallowed and enters airways. Very toxic to aquatic life with long lasting effects.[7] | - | - | Combustible liquid.[6] |
Data for this compound is not available. The listed compounds are used as surrogates for hazard assessment.
Operational Plan for Handling
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
Engineering Controls:
-
Always handle the compound within a certified chemical fume hood to ensure adequate ventilation.[2][7]
-
Use explosion-proof electrical and ventilating equipment.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[6]
Safe Handling Practices:
-
Before starting any work, ensure all necessary PPE is available and in good condition.
-
Ground and bond all containers and receiving equipment to prevent static discharge.[6][7]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mists.[1]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[7]
-
Wash hands thoroughly with soap and water after handling.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[7]
-
Waste containers should be clearly labeled with the chemical name and associated hazards.
-
Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
-
Do not pour this chemical down the drain, as it may be toxic to aquatic life.[7]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
